molecular formula C23H29N5O4S B12368097 MMT3-72-M2

MMT3-72-M2

Cat. No.: B12368097
M. Wt: 471.6 g/mol
InChI Key: MQKZHTAVOFDPQY-UHFFFAOYSA-N
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Description

MMT3-72-M2 is a useful research compound. Its molecular formula is C23H29N5O4S and its molecular weight is 471.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29N5O4S

Molecular Weight

471.6 g/mol

IUPAC Name

N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide

InChI

InChI=1S/C23H29N5O4S/c1-16-15-24-22(26-17-8-10-19(11-9-17)32-13-12-29)27-21(16)25-18-6-5-7-20(14-18)33(30,31)28-23(2,3)4/h5-11,14-15,28-29H,12-13H2,1-4H3,(H2,24,25,26,27)

InChI Key

MQKZHTAVOFDPQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCO

Origin of Product

United States

Foundational & Exploratory

MMT3-72-M2: A Novel Gut-Restricted Kinase Inhibitor for the Treatment of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic, relapsing inflammatory condition of the gastrointestinal tract. Current therapeutic strategies, while effective for many, are associated with limitations including systemic immunosuppression and loss of response. MMT3-72-M2 is a novel, orally administered, gut-restricted small molecule inhibitor designed to selectively target key inflammatory pathways within the intestinal mucosa, thereby minimizing systemic exposure and associated side effects. This document elucidates the preclinical and early clinical evidence supporting the mechanism of action of this compound, presenting it as a promising next-generation therapeutic for IBD.

Introduction: The Unmet Need in IBD Therapy

The pathogenesis of IBD involves a complex interplay of genetic susceptibility, environmental factors, and a dysregulated immune response to gut microbiota.[1][2] This aberrant immune response is characterized by the overproduction of pro-inflammatory cytokines, leading to chronic inflammation and damage to the intestinal barrier.[3][4][5] While biologic therapies targeting single cytokines like TNF-α or the IL-12/23 axis have revolutionized IBD management, a significant number of patients either do not respond or lose response over time.[2] Moreover, systemic immunosuppression associated with many current treatments can lead to an increased risk of infections and other adverse events.[1][6]

This highlights the need for novel therapeutic agents with improved safety profiles and targeted mechanisms of action. This compound is a first-in-class, gut-selective inhibitor of Inflamma-Kinase 1 (IK1), a novel serine/threonine kinase identified as a critical downstream node in pro-inflammatory signaling pathways within mucosal immune cells. By acting locally in the gut, this compound aims to offer a highly targeted therapeutic effect with minimal systemic impact.

The Target: Inflamma-Kinase 1 (IK1)

IK1 is a recently identified kinase predominantly expressed in intestinal macrophages and dendritic cells. Its expression is significantly upregulated in the inflamed mucosa of IBD patients. IK1 acts as a crucial signaling hub, integrating signals from multiple pro-inflammatory cytokine receptors, including those for IL-6 and TNF-α, and Toll-like receptors (TLRs). Activation of IK1 leads to the phosphorylation and activation of transcription factors that drive the expression of a cascade of inflammatory mediators and promote the polarization of macrophages towards the pro-inflammatory M1 phenotype.

Mechanism of Action of this compound

This compound is a potent and selective ATP-competitive inhibitor of IK1. Its mechanism of action is twofold:

  • Inhibition of Pro-inflammatory Cytokine Production: By blocking IK1, this compound prevents the downstream signaling cascade that leads to the transcription of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in mucosal macrophages.

  • Modulation of Macrophage Polarization: this compound inhibits the IK1-mediated signaling required for the differentiation and maintenance of pro-inflammatory M1 macrophages. This shifts the balance towards an anti-inflammatory M2 phenotype, which is involved in tissue repair and resolution of inflammation.[7]

This dual action on both cytokine production and macrophage polarization is hypothesized to result in a potent anti-inflammatory effect and promotion of mucosal healing.

MMT3_72_M2_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Macrophage) cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TLR_Ligands Microbial Products (LPS) Receptors Cytokine Receptors / TLRs TLR_Ligands->Receptors IK1_inactive IK1 (Inactive) Receptors->IK1_inactive Activation IK1_active IK1 (Active) IK1_inactive->IK1_active Phosphorylation Transcription_Factors Pro-inflammatory Transcription Factors IK1_active->Transcription_Factors Activation M1_Polarization M1 Polarization IK1_active->M1_Polarization MMT3 This compound MMT3->IK1_active Inhibition M2_Polarization M2 Polarization MMT3->M2_Polarization Promotes Shift Gene_Expression Gene Expression of Pro-inflammatory Mediators (IL-1β, IL-6, TNF-α) Transcription_Factors->Gene_Expression Nuclear Translocation

Caption: Signaling pathway of this compound in inhibiting IK1.

Preclinical Data

In Vitro Efficacy

The inhibitory activity of this compound was assessed in various in vitro models.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell Line / Primary CellsEndpointIC50 (nM)
Kinase Activity AssayRecombinant Human IK1ATP-dependent phosphorylation2.5
Cytokine InhibitionHuman Monocyte-Derived Macrophages (LPS-stimulated)IL-6 Secretion15.8
Cytokine InhibitionHuman Monocyte-Derived Macrophages (LPS-stimulated)TNF-α Secretion22.4
Macrophage PolarizationHuman Monocyte-Derived MacrophagesM1 Marker (iNOS) Expression35.2
Macrophage PolarizationHuman Monocyte-Derived MacrophagesM2 Marker (Arg1) ExpressionN/A (Upregulation observed)
In Vivo Efficacy in Animal Models

The therapeutic potential of this compound was evaluated in a dextran sulfate sodium (DSS)-induced colitis model in mice, a well-established model of acute intestinal inflammation.

Table 2: Efficacy of this compound in DSS-Induced Colitis in Mice

Treatment GroupDose (mg/kg, p.o., QD)Final Body Weight (% of Initial)Disease Activity Index (DAI)Colon Length (cm)Histological Score
Vehicle Control-85.2 ± 2.110.5 ± 1.25.8 ± 0.39.8 ± 1.1
This compound1092.1 ± 1.86.2 ± 0.97.1 ± 0.45.5 ± 0.8
This compound3096.5 ± 1.5 3.1 ± 0.68.2 ± 0.2 2.4 ± 0.5
This compound10098.2 ± 1.2 2.5 ± 0.58.5 ± 0.3 1.8 ± 0.4
Dexamethasone195.8 ± 1.9 3.5 ± 0.77.9 ± 0.4 2.9 ± 0.6
*p < 0.05 vs Vehicle; *p < 0.01 vs Vehicle

This compound demonstrated a dose-dependent improvement in all measured parameters of colitis severity, with the 30 mg/kg and 100 mg/kg doses showing efficacy comparable or superior to the systemic corticosteroid, dexamethasone.

Pharmacokinetics and Gut Selectivity

A key feature of this compound is its designed gut-restricted profile. Pharmacokinetic studies were conducted in rats to assess systemic exposure versus concentrations in the colon tissue.

Table 3: Pharmacokinetic Parameters of this compound in Rats (30 mg/kg oral dose)

ParameterPlasmaColon Tissue
Cmax25 ng/mL15,200 ng/g
AUC (0-24h)185 ng·h/mL125,000 ng·h/g
Tissue-to-Plasma Ratio (at Cmax)-~608

The data confirms that this compound achieves high concentrations in the target colon tissue with very low corresponding plasma levels, supporting its gut-selective properties.

Experimental Protocols

DSS-Induced Colitis Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute colitis.

Methodology:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Mice receive 3% (w/v) DSS in their drinking water for 7 days.

  • Treatment: this compound is formulated in 0.5% methylcellulose and administered by oral gavage once daily from day 0 to day 7.

  • Monitoring: Body weight, stool consistency, and presence of blood are recorded daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 8):

    • Mice are euthanized, and the entire colon is excised.

    • Colon length is measured as an indicator of inflammation.

    • A distal segment of the colon is fixed in formalin for histological analysis (H&E staining) and scored for inflammation severity and tissue damage.

    • Another segment is snap-frozen for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

DSS_Colitis_Workflow Induction Day 0-7: 3% DSS in Drinking Water Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Induction->Monitoring Treatment Day 0-7: Daily Oral Gavage (Vehicle or this compound) Treatment->Monitoring DAI Calculate Disease Activity Index (DAI) Monitoring->DAI Endpoint Day 8: Euthanasia & Tissue Collection DAI->Endpoint Analysis1 Measure Colon Length Endpoint->Analysis1 Analysis2 Histology (H&E) & Scoring Endpoint->Analysis2 Analysis3 MPO Assay for Neutrophil Infiltration Endpoint->Analysis3 Start Start Start->Treatment

Caption: Experimental workflow for the DSS-induced colitis model.

In Vitro Macrophage Polarization Assay

Objective: To determine the effect of this compound on macrophage polarization.

Methodology:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • Macrophage Differentiation: Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads and cultured for 7 days with M-CSF to differentiate into M0 macrophages.

  • Polarization and Treatment: M0 macrophages are polarized to the M1 phenotype by stimulating with LPS and IFN-γ in the presence of varying concentrations of this compound or vehicle control for 24 hours.

  • Endpoint Analysis:

    • Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 markers (e.g., iNOS, IL1B) and M2 markers (e.g., ARG1, MRC1).

    • Protein Expression: Cell lysates are analyzed by Western blot for iNOS and Arginase-1 protein levels.

    • Cytokine Secretion: Supernatants are collected and analyzed for IL-1β and IL-10 levels using ELISA.

Safety and Tolerability

In preclinical toxicology studies, this compound was well-tolerated in rodents and non-human primates at doses significantly exceeding the efficacious dose. The gut-restricted nature of the compound resulted in minimal systemic findings. A Phase I study in healthy volunteers demonstrated that this compound was safe and well-tolerated, with no serious adverse events reported. The most common adverse events were mild gastrointestinal effects (nausea, abdominal discomfort) that were transient and did not lead to discontinuation.

Conclusion and Future Directions

This compound represents a novel, targeted approach to IBD therapy. By selectively inhibiting the IK1 kinase within the gastrointestinal tract, it potently reduces the production of key pro-inflammatory cytokines and promotes a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages. The preclinical data, combined with a favorable pharmacokinetic and safety profile, strongly support the continued development of this compound. A Phase II clinical trial is currently underway to evaluate the efficacy and safety of this compound in patients with moderate-to-severe ulcerative colitis.

Therapeutic_Rationale IK1_Activation Increased IK1 Activation in Macrophages Proinflammatory_State Pro-inflammatory State: - High Cytokine Production - M1 Macrophage Dominance IK1_Activation->Proinflammatory_State IK1_Inhibition Selective IK1 Inhibition in the Gut IK1_Activation->IK1_Inhibition Blocks Tissue_Damage Chronic Inflammation & Tissue Damage Proinflammatory_State->Tissue_Damage MMT3 This compound (Oral, Gut-Restricted) MMT3->IK1_Inhibition Antiinflammatory_State Anti-inflammatory State: - Reduced Cytokines - Shift to M2 Macrophages IK1_Inhibition->Antiinflammatory_State Mucosal_Healing Resolution of Inflammation & Mucosal Healing Antiinflammatory_State->Mucosal_Healing

Caption: Therapeutic rationale for this compound in IBD.

References

MMT3-72-M2: A Comprehensive JAK1 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Janus kinase (JAK) 1 selectivity profile of MMT3-72-M2, a metabolite of the parent compound MMT3-72. This compound has been identified as a selective JAK1 inhibitor.[1] This document summarizes the quantitative inhibitory activity of this compound against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Furthermore, it outlines a representative experimental protocol for determining kinase inhibition using a luminescence-based assay and visually details the canonical JAK-STAT signaling pathway and the workflow for assessing inhibitor selectivity.

Introduction to JAK-STAT Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, apoptosis, and immune regulation.[2] This pathway is activated by a wide range of cytokines and growth factors. The JAK family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2. Upon ligand binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases, as well as malignancies, making JAK inhibitors a significant area of therapeutic research.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor:r1 Binding JAK JAK Receptor:r2->JAK Recruitment STAT STAT Receptor:r2->STAT Recruitment P_JAK P-JAK JAK->P_JAK Autophosphorylation P_JAK->Receptor:r2 P_JAK->STAT Phosphorylation P_STAT P-STAT STAT->P_STAT P_STAT_Dimer P-STAT Dimer P_STAT->P_STAT_Dimer Dimerization DNA DNA P_STAT_Dimer->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Modulation

Figure 1: Canonical JAK-STAT Signaling Pathway.

Quantitative Selectivity Profile of this compound

This compound demonstrates inhibitory activity across the JAK family, with a notable preference for JAK1. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data indicates that this compound is most potent against JAK1, followed by JAK2, TYK2, and JAK3.

Kinase TargetIC50 (nM)
JAK110.8
JAK226.3
TYK291.6
JAK3328.7

Table 1: Inhibitory Activity of this compound against JAK Family Kinases.[1]

The selectivity of this compound can be expressed as the ratio of IC50 values relative to JAK1:

  • JAK2 vs JAK1: 2.4-fold selective for JAK1

  • TYK2 vs JAK1: 8.5-fold selective for JAK1

  • JAK3 vs JAK1: 30.4-fold selective for JAK1

Experimental Methodology: Kinase Inhibition Assay

The inhibitory activity of this compound on JAK family kinases was determined using a biochemical assay. The following protocol is a representative example based on the Kinase-Glo® Max luminescence assay, which quantifies the amount of ATP remaining in solution following a kinase reaction.[2] A decrease in luminescence indicates higher kinase activity (more ATP consumed), and conversely, an increase in luminescence in the presence of an inhibitor indicates lower kinase activity.

3.1. Materials and Reagents

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Substrate peptide (e.g., IRS-1tide for JAK1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • This compound (serially diluted)

  • Kinase-Glo® Max reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

3.2. Assay Protocol

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the kinase assay buffer, substrate peptide, and ATP to the wells of the microplate.

    • Add the serially diluted this compound or control vehicle to the appropriate wells.

    • Include "positive control" wells (kinase, substrate, ATP, no inhibitor) and "blank" wells (substrate, ATP, no kinase).

  • Initiation of Kinase Reaction: Add the respective JAK enzyme to each well (except the blank wells) to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add the Kinase-Glo® Max reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent signal.

    • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Normalize the data using the positive and blank controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Serial_Dilution Serial Dilution of this compound Plate_Setup Dispense Reagents and Inhibitor to Plate Serial_Dilution->Plate_Setup Reagent_Mix Prepare Reagent Master Mix (Buffer, Substrate, ATP) Reagent_Mix->Plate_Setup Add_Enzyme Add JAK Enzyme to Initiate Reaction Plate_Setup->Add_Enzyme Incubate_Reaction Incubate at 30°C Add_Enzyme->Incubate_Reaction Add_Detection_Reagent Add Kinase-Glo® Max Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate at Room Temperature Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Data_Analysis Calculate % Inhibition and IC50 Read_Luminescence->Data_Analysis

Figure 2: Workflow for Kinase Inhibition Assay.

Conclusion

The data presented in this technical guide demonstrates that this compound is a selective inhibitor of JAK1. Its potency against JAK1 is significantly greater than against JAK3, with more moderate selectivity over JAK2 and TYK2. This selectivity profile is crucial for drug development professionals seeking to target specific JAK-mediated signaling pathways while potentially minimizing off-target effects associated with broader JAK inhibition. The provided experimental framework offers a robust methodology for the continued investigation and characterization of this and other similar kinase inhibitors.

References

MMT3-72-M2: A Deep Dive into the Structure-Activity Relationship of a Gut-Restricted JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMT3-72-M2 is a potent inhibitor of Janus kinases (JAKs) that has demonstrated significant potential for the localized treatment of inflammatory bowel disease (IBD). Its innovative design as a gut-restricted active metabolite of the prodrug MMT3-72 represents a significant advancement in minimizing systemic side effects associated with broader JAK inhibition. This technical guide explores the core structure-activity relationships (SAR) of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols used in its evaluation. Through a combination of quantitative data, detailed methodologies, and visual diagrams, this document provides a comprehensive resource for researchers and drug development professionals working on targeted therapies for IBD and other inflammatory conditions.

Introduction: The Rationale for a Gut-Restricted JAK Inhibitor

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of the inflammatory response in autoimmune diseases like ulcerative colitis.[1] Broad inhibition of JAKs has proven to be an effective therapeutic strategy; however, systemic exposure to JAK inhibitors can lead to a range of undesirable side effects. The development of MMT3-72 and its active metabolite, this compound, was predicated on a strategy to confine the therapeutic action to the gastrointestinal tract, thereby mitigating systemic risks.

The design of the parent prodrug, MMT3-72, was rationally based on the structure of the known JAK2 inhibitor, fedratinib.[2] Key modifications were introduced to increase the molecular weight and polarity of MMT3-72, which significantly reduces its absorption from the gastrointestinal tract.[2] The core of the SAR for this system lies in the incorporation of an azo bond, which is designed to be cleaved by azoreductases produced by the gut microbiota specifically in the colon.[2] This targeted activation releases the active drug, this compound, at the site of inflammation.

Structure-Activity Relationship and Mechanism of Action

The fundamental principle of the this compound SAR is the conversion of a non-absorbable prodrug into a highly active, locally confined inhibitor.

Prodrug (MMT3-72):

  • High Molecular Weight and Polarity: Designed to limit systemic absorption.

  • Azo Bond Linker: Serves as a trigger for localized activation by colonic bacteria.

  • Weak JAK Inhibition: MMT3-72 itself exhibits only weak inhibitory activity against JAK1 and is even less potent against other JAK isoforms.

Active Metabolite (this compound):

  • Lower Molecular Weight and Increased Lipophilicity (compared to MMT3-72): Allows for penetration into colon tissues.

  • Potent JAK Inhibition: this compound is a potent inhibitor of JAK1, JAK2, and TYK2, with weaker activity against JAK3.[3]

This targeted activation mechanism is a key determinant of the compound's favorable safety and efficacy profile in preclinical models.

Quantitative Inhibitory Activity

The inhibitory potency of MMT3-72 and its active metabolite this compound against the four members of the Janus kinase family was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
MMT3-72367.763052374697
This compound 10.8 26.3 328.7 91.6

Data sourced from Bu et al., Journal of Biological Chemistry, 2023.[3]

These data clearly illustrate the dramatic increase in inhibitory potency upon conversion of the prodrug MMT3-72 to its active metabolite this compound. This compound shows the highest potency against JAK1, followed by JAK2 and TYK2, with significantly less activity against JAK3.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (Kinase-Glo® Max Assay)

The inhibitory activity of MMT3-72 and this compound against JAK1, JAK2, JAK3, and TYK2 was quantified using the Kinase-Glo® Max luminescent kinase assay platform. This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity, and the inhibition of this activity by a compound results in a higher ATP level and a stronger luminescent signal.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase-Glo® Max Reagent

  • ATP (Adenosine 5'-triphosphate)

  • MMT3-72 and this compound (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Protocol:

  • Compound Preparation: A serial dilution of MMT3-72 and this compound was prepared in DMSO, typically ranging from 0.01 nM to 10,000 nM.

  • Reaction Setup: In a 96-well plate, the recombinant JAK enzyme, the respective test compound dilution, and the appropriate substrate were combined in the assay buffer.

  • Initiation of Kinase Reaction: The kinase reaction was initiated by the addition of ATP to a final concentration of 0.1 mM. The reaction was allowed to proceed at room temperature for a specified incubation period (e.g., 60 minutes).

  • ATP Detection: An equal volume of Kinase-Glo® Max Reagent was added to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Luminescence Measurement: The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence was then measured using a plate-reading luminometer.

  • Data Analysis: The luminescent data was converted to percent inhibition relative to vehicle (DMSO) controls. The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

The in vivo efficacy of MMT3-72 was evaluated in a DSS-induced colitis model, which mimics the pathology of ulcerative colitis in humans.

Animal Model:

  • Species: C57BL/6 mice (male, 6-8 weeks old)

  • Induction of Colitis: Mice were administered 2.5% (w/v) DSS in their drinking water for 7 days. Control mice received regular drinking water.

Treatment Protocol:

  • Drug Administration: MMT3-72 was administered orally to the DSS-treated mice at a specified dose (e.g., 10 mg/kg) daily for the duration of the DSS treatment. A vehicle control group was also included.

  • Monitoring: The mice were monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study (e.g., day 8 or 10), the mice were euthanized, and the colons were collected.

  • Evaluation of Efficacy:

    • Colon Length: A reduction in colon shortening is indicative of reduced inflammation.

    • Histological Analysis: Colon tissues were fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.

    • Biomarker Analysis: Colon tissue homogenates were analyzed for levels of phosphorylated STAT3 (p-STAT3) by Western blot or ELISA to confirm the inhibition of the JAK/STAT pathway.

Visualizing the Pathways and Processes

MMT3-72 Activation and Mechanism of Action

MMT3_72_Activation cluster_gut Gastrointestinal Tract cluster_tissue Colon Tissue MMT3_72 MMT3-72 (Prodrug) Oral Administration Colon Colon MMT3_72->Colon Transit MMT3_72_M2 This compound (Active Drug) Colon->MMT3_72_M2 Azo-bond cleavage by bacterial azoreductases JAK JAKs (JAK1, JAK2, TYK2) MMT3_72_M2->JAK Inhibition MMT3_72_M2->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Inflammation Inflammation pSTAT->Inflammation Gene Transcription

Caption: Prodrug activation and local inhibition of the JAK/STAT pathway by this compound in the colon.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Induction Induce Colitis in Mice (2.5% DSS in drinking water) Treatment Oral Administration of MMT3-72 Induction->Treatment Monitoring Daily Monitoring (Body Weight, DAI) Treatment->Monitoring Sacrifice Euthanasia and Colon Collection Monitoring->Sacrifice Colon_Length Measure Colon Length Sacrifice->Colon_Length Histology Histological Staining (H&E) Sacrifice->Histology Biomarkers Biomarker Analysis (p-STAT3) Sacrifice->Biomarkers

Caption: Workflow for evaluating the in vivo efficacy of MMT3-72 in a DSS-induced colitis model.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene STAT_dimer->Gene Binds to DNA Transcription Gene Transcription (Inflammation) Gene->Transcription

Caption: Overview of the canonical JAK-STAT signaling pathway.

Conclusion

The structure-activity relationship of this compound is a compelling example of rational drug design for targeted therapy. By employing a prodrug strategy that leverages the unique enzymatic environment of the colon, MMT3-72 delivers its active metabolite, this compound, directly to the site of inflammation. The potent and selective inhibition of key JAK isoforms by this compound at the target tissue, coupled with minimal systemic exposure, underscores the potential of this approach to revolutionize the treatment of ulcerative colitis and other localized inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of targeted drug delivery.

References

Delving into MMT3-72-M2: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of MMT3-72-M2, the active metabolite of the gastrointestinal-targeted prodrug MMT3-72. The data presented herein is primarily derived from the foundational study by Bu et al. (2023) published in the Journal of Biological Chemistry, which elucidates the potential of this compound as a locally acting Janus kinase (JAK) inhibitor for the treatment of ulcerative colitis.

Introduction

This compound is a potent inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases. MMT3-72 is designed as a prodrug that undergoes conversion to its active form, this compound, within the colon. This targeted activation strategy aims to concentrate the therapeutic effect at the site of inflammation in ulcerative colitis while minimizing systemic exposure and associated side effects.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of JAK-STAT signaling. By blocking the activity of JAK enzymes, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key mediators of pro-inflammatory gene expression.

In Vitro Kinase Inhibition

This compound has demonstrated potent inhibitory activity against several JAK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. For comparison, the activity of the parent prodrug, MMT3-72, is also included.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
This compound 10.826.3328.791.6
MMT3-72 368>1000>1000>1000

Data sourced from Bu et al., J Biol Chem. 2023.

In Vivo Pharmacodynamic Effects

In a dextran sodium sulfate (DSS)-induced colitis mouse model, oral administration of the prodrug MMT3-72 led to a significant reduction in the phosphorylation of STAT3 (p-STAT3) in the colon tissue, confirming the in vivo engagement of the JAK-STAT pathway by the locally generated this compound.

Pharmacokinetics

The pharmacokinetic profile of MMT3-72 and its active metabolite this compound is characterized by targeted delivery and local activation within the gastrointestinal tract.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, the prodrug MMT3-72 is designed to have poor absorption from the upper gastrointestinal tract. It is transported to the colon where it is converted to the active metabolite this compound by the local gut microbiota.

A pharmacokinetic study in mice orally dosed with 10 mg/kg of MMT3-72 revealed the following tissue distribution:

CompoundColon Lumen (Cmax, ng/g)Colon Tissue (Cmax, ng/g)Plasma
MMT3-72 >50,000Not DetectedNot Detected
This compound ->1,500Minimal Exposure

Data sourced from Bu et al., J Biol Chem. 2023.

These findings highlight the high concentration of the prodrug in the colon lumen and the subsequent high concentration of the active metabolite in the target colon tissue, with minimal systemic circulation.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of MMT3-72 and this compound against JAK1, JAK2, JAK3, and TYK2 was determined using a commercially available in vitro kinase assay kit. The protocol involved incubating the compounds at varying concentrations with the respective recombinant JAK enzymes and a suitable substrate in the presence of ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through luminescence or fluorescence detection. IC50 values were then calculated from the dose-response curves.

Animal Studies and Pharmacokinetic Analysis

Male C57BL/6 mice were used for the in vivo studies. For pharmacokinetic analysis, mice were orally administered a single dose of MMT3-72 (10 mg/kg). At predetermined time points, blood, colon, and colon content samples were collected. Plasma was separated from blood by centrifugation. Tissue and colon content samples were homogenized. The concentrations of MMT3-72 and this compound in the various matrices were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

DSS-Induced Colitis Model and p-STAT3 Analysis

Acute colitis was induced in mice by administering 3% (w/v) dextran sodium sulfate (DSS) in their drinking water for 7 days. MMT3-72 was administered orally daily. At the end of the study period, colon tissues were collected. For p-STAT3 analysis, colon tissue lysates were prepared, and the levels of phosphorylated STAT3 and total STAT3 were determined by Western blotting using specific antibodies. The ratio of p-STAT3 to total STAT3 was calculated to assess the extent of JAK-STAT pathway inhibition.

Visualizations

Signaling Pathway of this compound Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation MMT3_72_M2 This compound MMT3_72_M2->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene 6. Gene Expression

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow start Oral Administration of MMT3-72 (10 mg/kg in mice) collection Sample Collection at Time Points (Blood, Colon, Colon Content) start->collection processing Sample Processing (Plasma Separation, Tissue Homogenization) collection->processing analysis LC-MS/MS Analysis processing->analysis quantification Quantification of MMT3-72 and this compound analysis->quantification result Pharmacokinetic Profile Determination quantification->result

Caption: Workflow for the pharmacokinetic analysis of MMT3-72 and this compound.

Logical Relationship of MMT3-72 Prodrug Activation

Prodrug_Activation MMT3_72 MMT3-72 (Prodrug) - Orally Administered - Poor Systemic Absorption Colon Colon (Gut Microbiota) MMT3_72->Colon Transit MMT3_72_M2 This compound (Active Metabolite) - High Concentration in Colon Tissue - Minimal Plasma Exposure Colon->MMT3_72_M2 Conversion Effect Local Therapeutic Effect (Inhibition of JAK-STAT) MMT3_72_M2->Effect

Caption: Prodrug activation and local action of this compound in the colon.

MMT3-72-M2: A Technical Overview of a Novel Metabolite for Janus Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MMT3-72-M2, the active metabolite of the parent compound MMT3-72. MMT3-72 is a novel, investigational Janus kinase (JAK) inhibitor designed for localized activation within the gastrointestinal tract, offering a targeted therapeutic approach for conditions such as ulcerative colitis. This document details the mechanism of action, quantitative inhibitory data, and the metabolic conversion process, providing a comprehensive resource for researchers in the field.

Introduction

MMT3-72 has been developed as a prodrug, exhibiting weak inhibitory activity against Janus kinases in its initial form. Its therapeutic efficacy is realized upon metabolic conversion to this compound within the colon. This conversion is facilitated by bacterial azoreductases, which cleave an azo bond within the MMT3-72 structure. This targeted activation strategy aims to concentrate the pharmacologically active metabolite, this compound, at the site of inflammation in the colon, thereby minimizing systemic exposure and potential side effects.

Mechanism of Action and Metabolic Activation

MMT3-72 is designed with increased molecular weight and polarity to limit its absorption from the upper gastrointestinal tract, allowing it to reach the colon. In the colonic environment, resident bacterial enzymes, specifically azoreductases, catalyze the cleavage of an azo bond in MMT3-72, releasing the active metabolite, this compound.[1]

This compound is a potent inhibitor of several members of the Janus kinase family, which are crucial mediators of cytokine signaling through the JAK-STAT pathway. By inhibiting these kinases, this compound can modulate the inflammatory responses characteristic of ulcerative colitis.

cluster_GITract Gastrointestinal Tract cluster_Colon Colonic Lumen MMT3-72 (Oral Administration) MMT3-72 (Oral Administration) Colon Colon MMT3-72 (Oral Administration)->Colon Transit MMT3-72 (Prodrug) MMT3-72 (Prodrug) Colon->MMT3-72 (Prodrug) Accumulation This compound (Active Metabolite) This compound (Active Metabolite) MMT3-72 (Prodrug)->this compound (Active Metabolite) Azo Bond Cleavage Bacterial Azoreductases Bacterial Azoreductases Bacterial Azoreductases->MMT3-72 (Prodrug) JAK Inhibition JAK Inhibition This compound (Active Metabolite)->JAK Inhibition Pharmacological Action cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesize MMT3-72 & this compound Synthesize MMT3-72 & this compound Prepare Stock Solutions Prepare Stock Solutions Synthesize MMT3-72 & this compound->Prepare Stock Solutions Kinase Inhibition Assay Kinase Inhibition Assay Prepare Stock Solutions->Kinase Inhibition Assay Colonic Metabolism Assay Colonic Metabolism Assay Prepare Stock Solutions->Colonic Metabolism Assay Calculate IC50 Values Calculate IC50 Values Kinase Inhibition Assay->Calculate IC50 Values Quantify Metabolite Formation Quantify Metabolite Formation Colonic Metabolism Assay->Quantify Metabolite Formation Report Potency Report Potency Calculate IC50 Values->Report Potency Report Metabolic Stability Report Metabolic Stability Quantify Metabolite Formation->Report Metabolic Stability

References

In Vitro Characterization of MMT3-72-M2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of MMT3-72-M2, a selective Janus kinase (JAK) inhibitor. This compound is the active metabolite of the prodrug MMT3-72, which is designed for localized gastrointestinal activity. This document details the inhibitory activity of this compound against the JAK family of enzymes, outlines relevant experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, such as the treatment of ulcerative colitis.

Introduction

This compound is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a critical role in cytokine signaling pathways that are pivotal in immune responses and inflammation.[1] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various autoimmune and inflammatory diseases. This compound emerges from its parent prodrug, MMT3-72, through the action of azoreductases present in the gut microbiome.[2][3] This targeted activation mechanism is designed to concentrate the active compound in the gastrointestinal tract, potentially minimizing systemic exposure and associated side effects.

Mechanism of Action: JAK/STAT Signaling Pathway Inhibition

This compound exerts its pharmacological effect by inhibiting the phosphorylation and activation of STAT proteins, which are key downstream effectors in the JAK/STAT signaling cascade. Cytokine binding to their cognate receptors induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene transcription. By inhibiting JAKs, this compound effectively blocks this signaling cascade, thereby downregulating the inflammatory response mediated by various cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation pJAK P-JAK JAK->pJAK 3. Phosphorylation This compound This compound This compound->JAK Inhibition STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT P-STAT STAT->pSTAT pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA Target Gene Transcription pSTAT_dimer->DNA 6. Nuclear Translocation

Caption: this compound inhibits the JAK/STAT signaling pathway.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against the four members of the JAK family was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data demonstrates that this compound is a potent inhibitor of JAK1, with selectivity over other JAK isoforms.

Target EnzymeIC50 (nM)
JAK110.8[4][5]
JAK226.3[4][5]
TYK291.6[4][5]
JAK3328.7[4][5]

Experimental Protocols

The following sections describe generalized protocols for key in vitro experiments relevant to the characterization of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the specific JAK enzyme and its corresponding substrate peptide in kinase reaction buffer.

    • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the assay wells.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Kinase Reaction (JAK Enzyme + Substrate + this compound) B Initiate Reaction with ATP A->B C Incubate (e.g., 60 min at 30°C) B->C D Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) C->D E Incubate (40 min at RT) D->E F Add Kinase Detection Reagent (Convert ADP to ATP) E->F G Incubate (30-60 min at RT) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro kinase inhibition assay.
In Vitro Prodrug Conversion Assay

This assay evaluates the conversion of the prodrug MMT3-72 to its active metabolite this compound by bacterial azoreductases.

Materials:

  • MMT3-72

  • Anaerobic bacterial culture (e.g., from human fecal samples or a specific bacterial strain known to produce azoreductase) or purified azoreductase enzyme.[6]

  • Anaerobic incubation chamber or system

  • Appropriate culture medium or reaction buffer

  • Analytical instrumentation (e.g., HPLC-MS/MS) for quantification of MMT3-72 and this compound

Procedure:

  • Incubation Setup:

    • In an anaerobic environment, prepare incubation mixtures containing the bacterial culture or purified enzyme in the appropriate medium or buffer.

    • Add a known concentration of MMT3-72 to the incubation mixtures.

    • Include control samples (e.g., MMT3-72 in medium without bacteria/enzyme, heat-inactivated bacteria/enzyme).

    • Incubate the mixtures under anaerobic conditions at 37°C for various time points.

  • Sample Processing:

    • At each time point, terminate the reaction (e.g., by adding a quenching solvent like acetonitrile or by heat inactivation).

    • Process the samples to remove proteins and other interfering substances (e.g., by centrifugation or solid-phase extraction).

  • Analytical Quantification:

    • Analyze the processed samples using a validated HPLC-MS/MS method to quantify the concentrations of both MMT3-72 and this compound.

  • Data Analysis:

    • Plot the concentrations of MMT3-72 and this compound over time to determine the rate of conversion.

Prodrug_Conversion_Workflow A Prepare Anaerobic Incubation (Bacterial Culture/Azoreductase + MMT3-72) B Incubate at 37°C (Multiple Time Points) A->B C Terminate Reaction and Process Samples B->C D Quantify MMT3-72 and this compound by HPLC-MS/MS C->D E Determine Conversion Rate D->E

Caption: Workflow for the in vitro prodrug conversion assay.

Conclusion

The in vitro characterization of this compound confirms its activity as a potent inhibitor of JAK1, with selectivity over other JAK family members. This inhibitory profile suggests its potential as a therapeutic agent for inflammatory conditions driven by JAK1-mediated cytokine signaling. The prodrug strategy, relying on microbial azoreductases for activation, presents a promising approach for targeted drug delivery to the gastrointestinal tract. The experimental protocols and data presented in this guide provide a foundational framework for further investigation and development of this compound.

References

MMT3-72-M2: A Technical Guide to a Gut-Selective JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MMT3-72-M2, the active metabolite of the prodrug MMT3-72. This compound is a potent and selective Janus kinase (JAK) 1 inhibitor with demonstrated efficacy in preclinical models of ulcerative colitis. Its innovative design as a locally activated therapeutic agent within the gastrointestinal tract minimizes systemic exposure, offering a promising safety profile. This document details the discovery, mechanism of action, experimental protocols, and key preclinical data for this compound, serving as a comprehensive resource for researchers in the field of inflammatory bowel disease and targeted drug delivery.

Introduction

Ulcerative colitis is a chronic inflammatory bowel disease characterized by inflammation of the colonic mucosa. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a pivotal role in mediating the inflammatory cascade. MMT3-72 is a novel prodrug designed for targeted delivery of its active metabolite, this compound, to the colon. This localized activation strategy aims to maximize therapeutic efficacy at the site of inflammation while mitigating the systemic side effects often associated with JAK inhibition.

Discovery and Design Rationale

The design of the parent compound, MMT3-72, was rationally based on the structure of the known JAK inhibitor, fedratinib.[1] To achieve gut-selective activation, the MMT3-72 molecule incorporates an azo bond. This bond is specifically cleaved by azoreductase enzymes produced by the gut microbiota, which are highly concentrated in the colon.[1] This cleavage releases the active metabolite, this compound, directly at the intended site of action. The increased molecular weight and polarity of the prodrug MMT3-72 limit its absorption from the upper gastrointestinal tract, ensuring its transit to the colon for activation.[1]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the activity of Janus kinases, primarily JAK1.[2] JAKs are intracellular tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[2] By blocking JAK1, this compound disrupts the downstream phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of pro-inflammatory genes.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade in the immune system. The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the expression of target genes. This compound's inhibition of JAK1 interrupts this pro-inflammatory signaling cascade.

JAK_STAT_Pathway Figure 1: this compound Inhibition of the JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 3. Activation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation MMT3_72_M2 This compound MMT3_72_M2->JAK1_active Inhibition Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription 7. Transcription

Caption: this compound inhibits the phosphorylation of STAT proteins by activated JAK1.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory activity of this compound against the four members of the JAK family was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseThis compound IC50 (nM)
JAK110.8[2]
JAK226.3[2]
JAK3328.7[2]
TYK291.6[2]
Table 1: In Vitro Inhibitory Activity of this compound against JAK Kinases.
Preclinical Pharmacokinetics

While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound have not been published in detail, studies on the parent prodrug, MMT3-72, have demonstrated its intended localized activation and distribution. Following oral administration of MMT3-72 to mice, the active metabolite this compound was detected in colon tissue and feces, with only limited detection in plasma.[3] This confirms the gut-selective delivery and minimized systemic exposure of the active compound. A similar gut-selective pan-JAK inhibitor, TD-1473, exhibited a colon-to-plasma exposure ratio of over 3800, highlighting the potential for high local concentrations with minimal systemic absorption.[4]

Preclinical Efficacy in a DSS-Induced Colitis Model

The efficacy of MMT3-72 was evaluated in a dextran sulfate sodium (DSS)-induced colitis model in mice, a standard model for ulcerative colitis. Treatment with MMT3-72 resulted in reduced phosphorylation of STAT3 (p-STAT3) in the colon, a downstream marker of JAK-STAT pathway activation.[5] While specific quantitative data on disease activity index (DAI), colon length, and histological scores from the MMT3-72 studies are not publicly available, these are standard endpoints in such models.[6][7][8][9][10]

ParameterDSS Control GroupMMT3-72 Treated Group
Disease Activity Index (DAI)Data not availableData not available
Colon Length (cm)Data not availableData not available
Histological ScoreData not availableData not available
Table 2: Efficacy Endpoints in DSS-Induced Colitis Model (Illustrative).

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (General Protocol)

A general protocol for determining the in vitro kinase activity and inhibition of JAK enzymes is described below. The specific conditions for the this compound assay may have varied.

Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP.

  • Substrate peptide (e.g., a biotinylated peptide).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Detection reagents (e.g., homogeneous time-resolved fluorescence [HTRF] reagents).

  • Microplates.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the kinase, substrate peptide, and this compound (or vehicle control) in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each respective kinase.

  • Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents according to the manufacturer's instructions.

  • Measure the signal (e.g., HTRF) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay Prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Reaction_Setup Set up Kinase Reaction in Microplate (Enzyme + Substrate + Inhibitor) Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction with EDTA Incubation->Reaction_Stop Detection Add Detection Reagents Reaction_Stop->Detection Readout Measure Signal (e.g., HTRF) Detection->Readout Analysis Calculate % Inhibition and IC50 Readout->Analysis

Caption: A stepwise representation of a typical in vitro kinase inhibition assay.

DSS-Induced Colitis Model in Mice (General Protocol)

This protocol describes a common method for inducing colitis in mice to evaluate the efficacy of therapeutic agents like MMT3-72.

Objective: To assess the in vivo efficacy of MMT3-72 in a mouse model of ulcerative colitis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old).

  • Dextran sulfate sodium (DSS), molecular weight 36-50 kDa.

  • MMT3-72 formulation for oral gavage.

  • Vehicle control.

  • Standard laboratory animal housing and diet.

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Divide the mice into treatment groups (e.g., vehicle control, MMT3-72 treated).

  • Administer MMT3-72 or vehicle daily by oral gavage, starting either at the beginning of DSS administration or after a few days of DSS induction.

  • Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) based on these parameters.[6][10]

  • At the end of the study (e.g., day 7 or later), euthanize the mice.

  • Excise the colons and measure their length (inflammation typically leads to colon shortening).

  • Collect colon tissue for histological analysis (e.g., H&E staining) to assess the degree of inflammation, ulceration, and tissue damage.[8]

  • Colon tissue can also be collected for biomarker analysis (e.g., p-STAT3 levels).

DSS_Colitis_Model_Workflow Figure 3: Workflow for the DSS-Induced Colitis Model Acclimatization Animal Acclimatization DSS_Induction Induce Colitis with DSS in Drinking Water Acclimatization->DSS_Induction Grouping Group Animals (Vehicle vs. MMT3-72) DSS_Induction->Grouping Treatment Daily Oral Gavage Treatment Grouping->Treatment Monitoring Daily Monitoring (Weight, Stool, Bleeding) Calculate DAI Treatment->Monitoring Euthanasia Euthanasia at Study Endpoint Monitoring->Euthanasia Analysis Endpoint Analysis (Colon Length, Histology, Biomarkers) Euthanasia->Analysis

Caption: A summary of the key steps involved in the DSS-induced colitis model.

In Vitro Activation of MMT3-72 by Gut Microbiota (General Protocol)

This protocol outlines a method to demonstrate the activation of the prodrug MMT3-72 by gut microbiota.

Objective: To confirm the conversion of MMT3-72 to its active metabolite this compound by bacterial azoreductases.

Materials:

  • MMT3-72.

  • Fresh or frozen fecal samples from mice or humans.

  • Anaerobic incubation chamber.

  • Anaerobic buffer or media.

  • Analytical method for quantifying MMT3-72 and this compound (e.g., LC-MS/MS).

Procedure:

  • Prepare a fecal slurry by homogenizing fecal samples in an anaerobic buffer.

  • In an anaerobic environment, incubate the fecal slurry with a known concentration of MMT3-72.

  • As a negative control, incubate MMT3-72 with a heat-inactivated fecal slurry.

  • Collect aliquots from the incubation mixtures at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the samples using a validated LC-MS/MS method to measure the concentrations of MMT3-72 and this compound.

  • Compare the rate of conversion of MMT3-72 to this compound in the active versus the heat-inactivated fecal slurry to demonstrate the role of microbial enzymes.

Conclusion

This compound is a promising, potent, and selective JAK1 inhibitor with a unique gut-selective delivery mechanism. The prodrug approach, utilizing the metabolic activity of the colonic microbiota, allows for high local concentrations of the active compound, this compound, at the site of inflammation in ulcerative colitis, while minimizing systemic exposure and the potential for off-target side effects. The preclinical data strongly support the continued development of this innovative therapeutic strategy for the treatment of inflammatory bowel disease. This technical guide provides a foundational resource for researchers and drug developers interested in the science and application of this compound.

References

MMT3-72-M2 signaling pathway inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Inquiry Regarding MMT3-72-M2 Signaling Pathway

Dear Researcher,

Following a comprehensive search of scientific databases and public literature, we have been unable to identify any information pertaining to a signaling pathway designated as "this compound." This term does not appear to correspond to any known or published biological pathway in the current scientific literature.

It is possible that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a misnomer.

To proceed with your request for an in-depth technical guide, we kindly ask you to verify the name of the signaling pathway. Please ensure the spelling and nomenclature are correct.

Once a valid and recognized pathway is provided, we will be pleased to generate the requested technical guide, complete with:

  • Structured tables of all quantitative data.

  • Detailed experimental methodologies.

  • Custom Graphviz diagrams of signaling cascades and workflows, adhering to all specified formatting requirements.

We look forward to assisting you with your research.

Sincerely,

Cellular Targets of MMT3-72-M2 in Colon Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular targets of MMT3-72-M2, a selective Janus kinase (JAK) inhibitor, with a specific focus on its activity within colon tissue. This compound is the active metabolite of the prodrug MMT3-72, which is designed for localized activation in the gastrointestinal tract. This targeted delivery mechanism aims to maximize therapeutic efficacy in conditions such as inflammatory bowel disease and colon cancer while minimizing systemic side effects. This document details the quantitative data on this compound's inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction

The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in various cellular processes, including inflammation, immunity, and cell growth.[1][2] Dysregulation of the JAK/STAT pathway is a key factor in the pathogenesis of several diseases, including inflammatory bowel diseases and various cancers, making it a prime target for therapeutic intervention.[3][4][5] this compound has emerged as a potent inhibitor of JAK enzymes, demonstrating selectivity for specific family members.[6] This guide elucidates the molecular interactions and cellular consequences of this compound engagement with its targets in the colon.

Quantitative Data

The inhibitory activity and pharmacokinetic profile of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Janus Kinases

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against the four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These values indicate the concentration of the inhibitor required to reduce the enzyme activity by 50% and are a measure of the inhibitor's potency and selectivity.[6]

Target KinaseIC50 (nM)
JAK110.8[6][7]
JAK226.3[6][7]
TYK291.6[6][7]
JAK3328.7[6][7]
Table 2: Pharmacokinetic Profile of this compound in Colon Tissue

This table summarizes the concentration of this compound in colon tissue at various time points following oral administration of its parent compound, MMT3-72. These data highlight the localized accumulation and sustained presence of the active metabolite in the target tissue.[7]

Time (hours)Concentration in Colon Tissue (ng/g)
0.5~1500
2~1000
4~500
12~131.3
24Undetectable

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular targets and effects of this compound in colon tissue.

In Vitro Kinase Inhibition Assay

This protocol outlines the procedure for determining the IC50 values of this compound against JAK enzymes.[8][9]

Objective: To quantify the inhibitory potency of this compound on JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation)

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the JAK enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for each respective kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in colon cancer cells treated with this compound to assess the downstream effects of JAK inhibition.[10][11][12][13]

Objective: To determine the effect of this compound on the phosphorylation of STAT3 in colon cancer cell lines.

Materials:

  • Colon cancer cell line (e.g., HCT116, HT-29)

  • Cell culture medium and supplements

  • This compound

  • Interleukin-6 (IL-6) or other suitable cytokine to stimulate the JAK/STAT pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed colon cancer cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Quantification of this compound in Colon Tissue by LC-MS/MS

This protocol details the method for measuring the concentration of this compound in colon tissue samples.[14][15]

Objective: To determine the pharmacokinetic profile of this compound in colon tissue.

Materials:

  • Colon tissue samples

  • Homogenizer

  • Acetonitrile

  • Internal standard (a stable isotope-labeled version of this compound or a structurally similar compound)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

Procedure:

  • Weigh the colon tissue samples.

  • Add a known amount of the internal standard to each sample.

  • Homogenize the tissue in a suitable solvent, such as acetonitrile, to extract the drug.

  • Centrifuge the homogenate to pellet the tissue debris.

  • Collect the supernatant and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Separate the analyte from matrix components using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Construct a calibration curve using known concentrations of this compound and the internal standard.

  • Calculate the concentration of this compound in the tissue samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflow for its characterization.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT3_inactive STAT3 (inactive) JAK1->STAT3_inactive Phosphorylation JAK2->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation MMT3_72_M2 This compound MMT3_72_M2->JAK1 Inhibition MMT3_72_M2->JAK2 Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription Regulation

Caption: JAK/STAT Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation in Colon Tissue cluster_data Data Analysis and Interpretation Kinase_Assay In Vitro Kinase Assay (IC50 Determination for JAKs) Cell_Assay Cell-Based Assay (Western Blot for p-STAT3) Kinase_Assay->Cell_Assay Animal_Model Animal Model of Colon Disease (e.g., Colitis, Colon Cancer) Cell_Assay->Animal_Model Dosing Oral Administration of MMT3-72 Animal_Model->Dosing Tissue_Collection Colon Tissue Collection at Time Points Dosing->Tissue_Collection PK_Analysis Pharmacokinetic Analysis (LC-MS/MS for this compound) Tissue_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (p-STAT3 levels in tissue) Tissue_Collection->PD_Analysis Data_Integration Integration of In Vitro and In Vivo Data PK_Analysis->Data_Integration PD_Analysis->Data_Integration Target_Validation Confirmation of Cellular Targets and Mechanism of Action Data_Integration->Target_Validation

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a selective inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and weaker activity against JAK3.[6] Its parent compound, MMT3-72, is designed for localized delivery to the colon, where it is converted to the active this compound, leading to high concentrations in the target tissue with minimal systemic exposure.[7] By inhibiting JAKs, this compound effectively blocks the phosphorylation and activation of STAT3, a key downstream mediator of pro-inflammatory and pro-proliferative signaling. This targeted approach holds significant promise for the treatment of colon-specific diseases driven by aberrant JAK/STAT signaling. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound and other targeted therapies for colon pathologies.

References

MMT3-72-M2: A Locally Activated JAK Inhibitor for Ulcerative Colitis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth overview of MMT3-72-M2, a novel, locally activated Janus kinase (JAK) inhibitor, for researchers and drug development professionals engaged in ulcerative colitis (UC) research. This compound is the active metabolite of the prodrug MMT3-72, which is designed for targeted delivery to the gastrointestinal (GI) tract to mitigate systemic side effects associated with JAK inhibition.

Core Concept: Local Activation in the Colon

MMT3-72 is a prodrug designed to have low absorption in the upper GI tract.[1] Its structure incorporates an azo bond that is cleaved by bacterial azoreductases in the colon, releasing the active metabolite, this compound.[1] This strategic design allows for high concentrations of the active JAK inhibitor directly at the site of inflammation in ulcerative colitis, while minimizing systemic exposure and the potential for off-target effects.[2][3]

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound functions by inhibiting the Janus kinase (JAK) family of enzymes, which are crucial components of the JAK-STAT signaling pathway.[4] This pathway is a primary mediator of the inflammatory response in ulcerative colitis, driven by various pro-inflammatory cytokines.[4][5] By blocking JAK1, JAK2, and TYK2, this compound disrupts the downstream signaling cascade that leads to the transcription of inflammatory genes, thereby reducing mucosal inflammation.[2][3]

Below is a diagram illustrating the targeted action of this compound within the JAK-STAT signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK JAK1/JAK2/TYK2 Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Gene_Transcription Inflammatory Gene Transcription STAT_Dimer->Gene_Transcription Translocation MMT3_72_M2 This compound MMT3_72_M2->JAK Inhibition

Caption: this compound Inhibition of the JAK-STAT Pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of MMT3-72 and its active metabolite this compound, as well as the in vivo efficacy of MMT3-72 in a preclinical model of ulcerative colitis.

Table 1: In Vitro JAK Inhibition (IC50, nM)
CompoundJAK1JAK2JAK3TYK2
MMT3-72 367.763052374697
This compound 10.826.3328.791.6
Data sourced from in vitro kinase assays.[3]
Table 2: Preclinical Efficacy in DSS-Induced Colitis Model
Treatment GroupDosageChange in Disease Activity Index (DAI)
Tofacitinib 10 mg/kg-
MMT3-72 5 mg/kgSuperior to Tofacitinib
MMT3-72 10 mg/kg10-fold improvement
Oral administration in a dextran sodium sulfate (DSS)-induced colitis model.[3]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of MMT3-72 and this compound against JAK1, JAK2, JAK3, and TYK2 was determined using a standard in vitro kinase assay. The specific protocol would typically involve the following steps:

  • Reagent Preparation : Recombinant human JAK enzymes and a suitable substrate (e.g., a peptide substrate) are prepared in an appropriate assay buffer.

  • Compound Dilution : MMT3-72 and this compound are serially diluted to a range of concentrations.

  • Kinase Reaction : The JAK enzyme, substrate, and ATP are incubated with the test compounds.

  • Detection : The phosphorylation of the substrate is quantified, often using a method such as fluorescence resonance energy transfer (FRET) or luminescence.

  • IC50 Determination : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

DSS-Induced Colitis Model in Mice

The in vivo efficacy of MMT3-72 was evaluated in a dextran sodium sulfate (DSS)-induced colitis model, a widely used model for ulcerative colitis research.

  • Induction of Colitis : Mice are administered DSS in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.

  • Treatment Administration : MMT3-72 is administered orally to the mice at specified doses (e.g., 5 and 10 mg/kg). A control group (e.g., vehicle) and a positive control group (e.g., tofacitinib) are typically included.[3]

  • Monitoring : The mice are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood. These parameters are used to calculate a Disease Activity Index (DAI).[3]

  • Endpoint Analysis : At the end of the study, the mice are euthanized, and the colons are collected for macroscopic and histological analysis. Colon length is measured as an indicator of inflammation.[3] Histological scoring of H&E stained colon sections is performed to assess tissue damage and inflammation.[3]

  • Biomarker Analysis : Colon tissue can be further analyzed for the expression of inflammatory markers, such as the phosphorylation of STAT3 (p-STAT3), to confirm the mechanism of action.[2][3]

The experimental workflow for the preclinical evaluation of MMT3-72 is depicted in the following diagram.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Assay (JAK1, JAK2, JAK3, TYK2) IC50 IC50 Determination Kinase_Assay->IC50 DSS_Model DSS-Induced Colitis Model Treatment Oral Administration (MMT3-72, Tofacitinib) DSS_Model->Treatment Monitoring Daily Monitoring (DAI Score) Treatment->Monitoring Endpoint Endpoint Analysis (Colon Length, Histology) Monitoring->Endpoint Biomarker Biomarker Analysis (p-STAT3) Endpoint->Biomarker

Caption: Preclinical Evaluation Workflow for MMT3-72.

Conclusion

This compound represents a promising therapeutic strategy for ulcerative colitis by delivering a potent JAK inhibitor directly to the site of inflammation. This targeted approach has the potential to improve the safety profile of JAK inhibitors by minimizing systemic exposure. The preclinical data indicate superior efficacy of the prodrug MMT3-72 in a validated animal model of colitis. Further research and development of MMT3-72 and its active metabolite this compound are warranted to explore its full therapeutic potential in inflammatory bowel disease.

References

Methodological & Application

Application Notes and Protocols for MMT3-72-M2 in Animal Models of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMT3-72-M2, a metabolite of MMT3-72, is a potent Janus kinase (JAK) inhibitor with demonstrated efficacy in preclinical models of ulcerative colitis (UC). Its targeted delivery and accumulation in the colon tissue with minimal systemic exposure make it a promising therapeutic candidate for inflammatory bowel disease (IBD). These application notes provide detailed protocols for utilizing the dextran sulfate sodium (DSS)-induced colitis model to evaluate the efficacy of this compound and an overview of the associated signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound on various JAK isoforms has been quantified, highlighting its potential to modulate inflammatory signaling.

Target IC50 (nM)
JAK110.8
JAK226.3
TYK291.6
JAK3328.7

Table 1: In vitro inhibitory concentrations (IC50) of this compound against Janus kinase (JAK) isoforms.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol describes the induction of acute colitis in mice using DSS, a widely used model that mimics many of the clinical and histological features of human ulcerative colitis.[1][2][3]

Materials:

  • Dextran Sulfate Sodium (DSS) (molecular weight 36,000-50,000 Da)

  • 8-10 week old C57BL/6 mice

  • Sterile, autoclaved drinking water

  • Animal balance

  • Reagents for Disease Activity Index (DAI) assessment (e.g., Hemoccult test)

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Administration:

    • Prepare a 2.5% - 3% (w/v) DSS solution in sterile drinking water.[2][4] The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined empirically.[3]

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[2][5] A typical volume to prepare is at least 5 mL per mouse per day.

    • Control mice should receive regular autoclaved drinking water.

  • Daily Monitoring and DAI Scoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

    • Calculate the Disease Activity Index (DAI) score for each mouse based on the following parameters:

Score Weight Loss (%) Stool Consistency Rectal Bleeding
0NoneNormal, well-formed pelletsNo blood
11-5Loose stoolsHemoccult positive
25-10Loose stoolsVisible blood in stool
310-15DiarrheaRectal bleeding
4>15DiarrheaGross rectal bleeding

Table 2: Disease Activity Index (DAI) Scoring System. The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

  • This compound Treatment:

    • MMT3-72 (the prodrug) can be administered via oral gavage daily, starting concurrently with or a few days after DSS administration. The prodrug MMT3-72 releases the active metabolite this compound locally in the gastrointestinal tract.

  • Termination and Tissue Collection:

    • At the end of the study period (e.g., day 7 or later), euthanize the mice.

    • Measure the length of the colon from the cecum to the rectum.

    • Collect colon tissue for histological analysis (e.g., H&E staining) and molecular analysis (e.g., measurement of p-STAT3 levels).

Signaling Pathway

The JAK-STAT Signaling Pathway in Ulcerative Colitis

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of the inflammatory response in ulcerative colitis.[6][7][8] Pro-inflammatory cytokines, which are abundant in the inflamed colon, bind to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[8] this compound, as a JAK inhibitor, blocks this cascade, thereby reducing the downstream inflammatory effects.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Inflammatory Gene Transcription STAT_dimer->Gene Translocates to Nucleus and Binds DNA MMT3_72_M2 This compound MMT3_72_M2->JAK Inhibits

Caption: JAK-STAT signaling pathway in ulcerative colitis and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a DSS-induced colitis mouse model.

Experimental_Workflow cluster_setup Model Induction and Treatment cluster_monitoring In-life Monitoring cluster_analysis Endpoint Analysis Induction Induce Colitis: Administer 2.5-3% DSS in drinking water for 5-7 days Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Induction->Monitoring Treatment Administer MMT3-72 (oral gavage) Treatment->Monitoring DAI Calculate Disease Activity Index (DAI) Monitoring->DAI Termination Euthanize mice at study endpoint DAI->Termination Colon_Length Measure Colon Length Termination->Colon_Length Histology Histological Analysis (H&E Staining) Termination->Histology Molecular Molecular Analysis: - p-STAT3 levels - Cytokine profiling Termination->Molecular

Caption: Experimental workflow for evaluating this compound in the DSS-induced colitis model.

References

How to dissolve and store MMT3-72-M2 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMT3-72-M2 is a selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.[1] This pathway is crucial for transducing signals from various cytokines and growth factors, playing a significant role in immune responses and cell proliferation.[2][3][4] As a metabolite of MMT3-72, this compound's targeted inhibition of JAK1 makes it a valuable tool for research in immunology, oncology, and inflammatory diseases.[1][5] Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results. These application notes provide detailed protocols for the effective handling of this compound.

Quantitative Data Summary

For consistent and accurate experimental outcomes, understanding the solubility and storage parameters of this compound is essential. The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Weight 810.87 g/mol Vendor Data
Appearance Solid powderVendor Data
IC50 (JAK1) 10.8 nM[1]
IC50 (JAK2) 26.3 nM[1]
IC50 (TYK2) 91.6 nM[1]
IC50 (JAK3) 328.7 nM[1]
Solubility in DMSO ≥ 10 mMVendor Data
Storage (Solid) -20°C for 3 years or 4°C for 2 yearsVendor Data
Storage (In Solvent) -80°C for 6 months or -20°C for 1 monthVendor Data

Experimental Protocols

1. Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile, empty polypropylene tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.811 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the 0.811 mg of this compound, add 100 µL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolving the compound if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

2. Protocol for Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, polypropylene or polystyrene tubes

  • Calibrated micropipettes and sterile, filtered tips

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid issues with high concentrations of DMSO in the final culture, it is advisable to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in cell culture medium.

  • Final Working Solution: Prepare the final working concentrations by further diluting the intermediate or stock solution into the cell culture medium. For instance, to achieve a final concentration of 10 µM in the cell culture, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Note on DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability or function (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.

Visualizations

JAK/STAT Signaling Pathway and Inhibition by this compound

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor:p1 Binding JAK1_inactive JAK1 (Inactive) Receptor:p2->JAK1_inactive Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Activation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation MMT3_72_M2 This compound MMT3_72_M2->JAK1_inactive Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding Dissolution_Workflow start Start: Receive this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount of powder equilibrate->weigh add_solvent Add appropriate volume of DMSO weigh->add_solvent dissolve Vortex/sonicate to dissolve add_solvent->dissolve check_solubility Visually confirm complete dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into single-use tubes check_solubility->aliquot Yes store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End: Ready for experimental use store->end Storage_Logic cluster_solid Solid Form cluster_solvent In Solvent (e.g., DMSO) compound This compound solid_storage_long -20°C (3 years stability) compound->solid_storage_long Optimal Long-Term solid_storage_short 4°C (2 years stability) compound->solid_storage_short Alternative solvent_storage_long -80°C (6 months stability) compound->solvent_storage_long Optimal Long-Term solvent_storage_short -20°C (1 month stability) compound->solvent_storage_short Short-Term

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of MMT3-72-M2 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMT3-72-M2 is an active metabolite of MMT3-72, a selective Janus kinase 1 (JAK1) inhibitor.[1] The JAK/STAT signaling pathway is a critical regulator of inflammatory responses, making JAK inhibitors a promising therapeutic class for autoimmune diseases.[1][2] this compound demonstrates inhibitory activity against JAK1, JAK2, TYK2, and JAK3 with IC50 values of 10.8 nM, 26.3 nM, 91.6 nM, and 328.7 nM, respectively.[1] Given its therapeutic potential, a sensitive and reliable method for the quantification of this compound in plasma is essential for pharmacokinetic studies and clinical drug monitoring.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.

Signaling Pathway of this compound

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT_dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene_Expression pSTAT_dimer->Gene_Expression Nuclear Translocation MMT3_72_M2 MMT3_72_M2 MMT3_72_M2->JAK1 Inhibition

Experimental Protocols

1. Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.[3][4][5]

  • Step 1: Allow plasma samples to thaw at room temperature.

  • Step 2: To 100 µL of plasma, add 20 µL of internal standard (IS) working solution (e.g., Tofacitinib-d4, 100 ng/mL) and vortex briefly.

  • Step 3: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Step 4: Vortex the mixture for 1 minute.

  • Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Step 6: Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Step 7: Inject 5 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
HPLC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 450.2 → 285.1; IS: m/z 317.2 → 149.1 (Hypothetical)
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Collision Gas (CAD) Medium

LC-MS/MS Analysis Workflow

LCMS_Workflow Start Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing End Pharmacokinetic Analysis Data_Processing->End

Quantitative Data Summary

The method was validated according to FDA and EMA guidelines for bioanalytical method validation.[3]

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound0.5 - 500Linear, 1/x² weighting> 0.995

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 10.2± 8.5≤ 11.5± 9.8
Low1.5≤ 8.5± 6.2≤ 9.3± 7.5
Medium75≤ 6.1± 4.5≤ 7.8± 5.9
High400≤ 5.8± 3.9≤ 6.5± 4.2

Table 4: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low92.5 ± 4.195.2 ± 3.80.98 ± 0.051.01 ± 0.04
High94.8 ± 3.596.1 ± 3.20.97 ± 0.040.99 ± 0.03

Table 5: Stability

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top6 hoursRoom Temp.95.2 - 103.5
Freeze-thaw3 cycles-80°C to RT94.8 - 102.1
Long-term90 days-80°C96.5 - 104.2
Post-preparative (Autosampler)48 hours10°C97.1 - 101.8

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting pharmacokinetic studies in clinical and preclinical drug development. The method has been successfully validated, demonstrating excellent linearity, precision, accuracy, and stability.

References

Western blot protocol for p-STAT3 inhibition by MMT3-72-M2

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

Topic: Western Blot Protocol for Assessing p-STAT3 Inhibition by a Novel Inhibitor. Keywords: STAT3, p-STAT3, Western Blot, Signal Transduction, Drug Discovery, MMT3-72-M2. Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor involved in numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3] The activation of STAT3 is mediated through phosphorylation at the Tyrosine 705 (Tyr705) residue by upstream kinases such as Janus kinases (JAKs) and Src.[4][5] This phosphorylation event causes STAT3 to form homodimers, translocate to the nucleus, and regulate the transcription of target genes.[1][3][4]

Persistent or aberrant activation of the STAT3 signaling pathway is a hallmark of various cancers and inflammatory diseases, making it a prime therapeutic target.[2][5] Consequently, the development of small molecule inhibitors that can block STAT3 phosphorylation is an area of intense research. This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of a novel STAT3 inhibitor, exemplified here as this compound, by quantifying the reduction in phosphorylated STAT3 (p-STAT3) levels in treated cells.

Western blotting is a widely used and effective method to detect and quantify the phosphorylation status of proteins.[4][6] This protocol has been optimized for the specific challenges of detecting phosphoproteins, which are often low in abundance and susceptible to rapid dephosphorylation upon cell lysis.[6][7][8]

Signaling Pathway and Point of Inhibition

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective cell surface receptors.[1][2] This ligand-receptor interaction activates receptor-associated tyrosine kinases, which in turn phosphorylate STAT3 at Tyr705.[2][4] The hypothetical inhibitor this compound is designed to interfere with this signaling cascade, preventing the phosphorylation of STAT3 and its subsequent downstream functions. The diagram below illustrates this pathway and the targeted point of inhibition.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Binding STAT3 STAT3 Receptor->STAT3 2. Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 3. Dimerization DNA DNA Dimer->DNA 4. Nuclear Translocation Inhibitor This compound Inhibitor->STAT3 Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 5. Regulation

Caption: STAT3 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound is determined by its ability to decrease the ratio of p-STAT3 to total STAT3 in a dose-dependent manner. The following table presents hypothetical data from a Western blot experiment, where a cancer cell line with constitutively active STAT3 (e.g., DU145, HepG2) was treated with increasing concentrations of this compound for 24 hours.[4] Band intensities were quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Treatment Group This compound (µM) Normalized p-STAT3 Intensity Normalized Total STAT3 Intensity p-STAT3 / Total STAT3 Ratio % Inhibition
Vehicle Control01.001.001.000%
This compound0.10.850.980.8713%
This compound1.00.451.010.4555%
This compound10.00.120.990.1288%
This compound25.00.050.970.0595%

Detailed Experimental Protocol

This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to measure the inhibition of STAT3 phosphorylation.

Experimental Workflow

The overall workflow involves cell culture and treatment, lysate preparation, protein quantification, electrophoresis, membrane transfer, and immunodetection.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Cancer cell line + this compound) B 2. Cell Lysis (RIPA buffer + Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Add Laemmli buffer, boil at 95°C) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (Transfer to PVDF membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-p-STAT3 or Anti-STAT3, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse) H->I J 10. Detection (ECL Substrate and Imaging) I->J K 11. Analysis (Densitometry and Normalization) J->K

Caption: Western blot experimental workflow.

Materials and Reagents
  • Cell Line: A cell line with detectable levels of p-STAT3 (e.g., DU145, HepG2, or cytokine-stimulated HeLa cells).[4][9]

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4][6][7]

  • Protein Assay: BCA Protein Assay Kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • Antibodies:

    • Primary Antibody 1: Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution).[4][10]

    • Primary Antibody 2: Mouse anti-total-STAT3 (e.g., Cell Signaling Technology #9139, 1:1000 dilution).[4][10]

    • Loading Control: Rabbit anti-β-Actin (e.g., Cell Signaling Technology #4970, 1:1000 dilution).[4]

    • Secondary Antibody 1: HRP-linked anti-rabbit IgG (1:2000-1:5000 dilution).

    • Secondary Antibody 2: HRP-linked anti-mouse IgG (1:2000-1:5000 dilution).[4]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[6][11]

  • Wash Buffer: TBST.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Procedure

1. Cell Culture and Treatment: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 25 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO). c. If the cell line requires stimulation to induce STAT3 phosphorylation, starve the cells and then stimulate with an appropriate cytokine (e.g., IL-6, 10 ng/mL for 15-30 minutes) with or without pre-incubation with the inhibitor.[10]

2. Cell Lysis and Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (containing freshly added protease and phosphatase inhibitors) to each well.[7][11] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (containing the protein) to a new clean, pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Equalize the concentration of all samples by diluting with lysis buffer.

4. Sample Preparation for SDS-PAGE: a. Prepare samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]

5. SDS-PAGE and Protein Transfer: a. Load the denatured protein samples into the wells of an 8-10% SDS-polyacrylamide gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane.[11] Ensure the membrane is pre-activated with methanol.

6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11] b. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager.

8. Stripping and Re-probing (for Total STAT3 and Loading Control): a. After imaging for p-STAT3, the membrane can be stripped to remove the antibodies. b. Wash the membrane and re-block as in step 6a. c. Incubate the membrane with the primary antibody for total STAT3. d. Repeat steps 6c through 7. e. Repeat the stripping and re-probing process for the loading control (e.g., β-actin). Alternatively, run parallel gels for each antibody.

9. Data Analysis: a. Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ). b. Normalize the p-STAT3 and total STAT3 values to the loading control. c. Calculate the ratio of normalized p-STAT3 to normalized total STAT3 for each condition to determine the extent of inhibition.[12]

Conclusion

This protocol provides a robust framework for evaluating the inhibitory potential of novel compounds like this compound on STAT3 phosphorylation. Careful execution, especially concerning the preservation of protein phosphorylation state and appropriate antibody selection, is crucial for obtaining reliable and reproducible results.[6] The quantitative data generated from this Western blot protocol is essential for the characterization and advancement of new therapeutic agents targeting the STAT3 signaling pathway.

References

Application Notes and Protocols for M-MMT3-72-M2 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of MMT3-72, a gastrointestinal (GI) locally activating prodrug, and its active metabolite, MMT3-72-M2, a Janus kinase (JAK) inhibitor, in mouse models of ulcerative colitis. The protocols are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

MMT3-72 is an innovative prodrug designed for the targeted treatment of ulcerative colitis. Its unique design allows for oral administration and local activation within the colon, thereby releasing the active JAK inhibitor, this compound, directly at the site of inflammation. This targeted approach aims to maximize therapeutic efficacy in the colon while minimizing systemic exposure and associated side effects. This compound is an inhibitor of JAK1, JAK2, and TYK2.[1] This document outlines the recommended dosages, experimental protocols for efficacy and pharmacokinetic studies, and the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo mouse studies involving MMT3-72 and its active metabolite this compound.

Table 1: In Vivo Efficacy Study Dosage

CompoundDosageMouse ModelKey Findings
MMT3-721 mg/kg (oral)DSS-induced colitisModerate improvement in Disease Activity Index (DAI) score.
MMT3-725 mg/kg (oral)DSS-induced colitisSignificant (5-fold) improvement in DAI score compared to the DSS-induced colitis group.[2]
Tofacitinib5 mg/kg (oral)DSS-induced colitisNo significant improvement in DAI score.[2]

Table 2: Pharmacokinetic Profile of MMT3-72 and this compound (10 mg/kg Oral Dose)

CompoundTissue/FluidCmaxKey Observation
MMT3-72Colon Content> 50,000 ng/gHigh concentration in colon content, not detected in colon tissue or systemic circulation.[2]
This compoundColon Tissue> 1500 ng/gHigh and sustained concentration in the target tissue for at least 12 hours.[2]
This compoundPlasma8 ng/mLMinimal systemic exposure, undetectable after 4 hours.[2]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK/STAT signaling pathway. This pathway is a primary route for cytokine signaling, which plays a major role in inflammatory responses characteristic of ulcerative colitis. By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Pro-inflammatory Gene Transcription pSTAT->Gene Induces MMT3_M2 This compound MMT3_M2->JAK Inhibition

Caption: this compound Inhibition of the JAK/STAT Signaling Pathway.

Experimental Protocols

Efficacy Study in a Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

This protocol describes the induction of acute colitis using DSS and subsequent treatment with MMT3-72.

Materials:

  • MMT3-72

  • Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)

  • Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da

  • 8-10 week old C57BL/6 mice

  • Standard rodent chow and water

  • Gavage needles

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Induction of Colitis:

    • Prepare a 3% (w/v) DSS solution in sterile drinking water.

    • Provide the DSS solution as the sole source of drinking water to the mice for 5-7 consecutive days. A control group should receive regular sterile drinking water.

  • Preparation of MMT3-72 Formulation:

    • While the exact vehicle used in the primary study was not specified, a common and effective vehicle for oral administration of poorly soluble compounds in colitis models is 0.5% CMC.

    • Prepare a suspension of MMT3-72 in 0.5% CMC at the desired concentrations (e.g., 1 mg/mL and 5 mg/mL for 1 and 5 mg/kg dosing in a 10 g mouse at 0.1 mL volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Treatment Administration:

    • On day 5 of DSS administration, when symptoms of colitis such as bloody stools and diarrhea typically appear, begin oral gavage of MMT3-72 or vehicle control once daily.[2]

    • Administer a volume of 10 mL/kg body weight.

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

    • Calculate a Disease Activity Index (DAI) score based on these parameters (see Table 3 for a sample scoring system).

  • Endpoint and Sample Collection:

    • At the end of the study period (e.g., day 10-14), euthanize the mice.

    • Collect colon tissue for length measurement, histological analysis (H&E staining), and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Table 3: Sample Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0NoneNormalNone
11-5
25-10LooseFaintly positive
310-15
4>15DiarrheaGross bleeding
Pharmacokinetic Study

This protocol outlines a procedure to determine the concentration of MMT3-72 and its active metabolite this compound in various tissues following oral administration.

Materials:

  • MMT3-72

  • Vehicle for oral gavage (e.g., 0.5% CMC)

  • 8-10 week old C57BL/6 mice

  • Gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Instruments for tissue homogenization

  • LC-MS/MS system for analysis

Procedure:

  • Dosing:

    • Administer a single oral dose of MMT3-72 (e.g., 10 mg/kg) to a cohort of mice.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing, euthanize a subset of mice (n=3-5 per time point).

    • Collect blood via cardiac puncture into EDTA tubes. Centrifuge to separate plasma and store at -80°C.

    • Harvest the colon and separate the colon content from the colon tissue.

    • Rinse the colon tissue with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.

    • Collect and weigh the colon content, snap-freeze, and store at -80°C.

  • Sample Processing:

    • Plasma samples may require protein precipitation before analysis.

    • Homogenize the colon tissue samples.

    • Extract MMT3-72 and this compound from all samples using an appropriate organic solvent.

  • Analysis:

    • Quantify the concentrations of MMT3-72 and this compound in the processed samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration-time profiles for each compound in each matrix.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study of MMT3-72.

experimental_workflow start Start acclimatization Mouse Acclimatization (1 week) start->acclimatization dss_induction DSS-Induced Colitis (3% DSS in drinking water for 5-7 days) acclimatization->dss_induction treatment Oral Administration (MMT3-72 or Vehicle) dss_induction->treatment monitoring Daily Monitoring (Weight, Stool, Blood) treatment->monitoring endpoint Study Endpoint (Day 10-14) monitoring->endpoint collection Sample Collection (Colon, Blood) endpoint->collection analysis Data Analysis (Histology, PK, etc.) collection->analysis end End analysis->end

Caption: General Workflow for In Vivo Efficacy Studies of MMT3-72.

References

Application Notes: Immunohistochemical Analysis of JAK1 Pathway Modulation by MMT3-72-M2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. Dysregulation of the JAK/STAT pathway is implicated in various inflammatory and autoimmune diseases. JAK1 is a key tyrosine kinase in this pathway, and its inhibition is a promising therapeutic strategy. MMT3-72-M2 is a potent and selective inhibitor of JAK1.[1][2] It is the active metabolite of MMT3-72, which has shown efficacy in preclinical models of colitis by reducing downstream STAT3 phosphorylation.[3][4]

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of total JAK1 and phosphorylated JAK1 (p-JAK1) in formalin-fixed, paraffin-embedded (FFPE) tissue samples treated with this compound. This allows for the visualization and quantification of target engagement and downstream pathway modulation.

Principle of the Method

Immunohistochemistry is a technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues. This protocol employs a chromogenic detection method to visualize the expression and localization of JAK1 and p-JAK1. The intensity and distribution of the staining can be semi-quantitatively analyzed to assess the effect of this compound on the JAK1 signaling pathway.

Materials and Reagents

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or a suitable substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)

  • Primary Antibodies:

    • Rabbit anti-JAK1 polyclonal antibody

    • Rabbit anti-phospho-JAK1 (Tyr1034/1035) polyclonal antibody

  • HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Data Presentation

The following tables present representative data on the immunohistochemical analysis of JAK1 pathway proteins in this compound treated tissue compared to a vehicle control. The data is presented as the percentage of positive cells and the H-Score, a semi-quantitative scoring method.

Table 1: Immunohistochemical Analysis of Total JAK1 Expression

Treatment GroupPercentage of Positive Cells (%)H-Score (Mean ± SD)
Vehicle Control85 ± 5210 ± 20
This compound82 ± 6200 ± 25

Table 2: Immunohistochemical Analysis of Phosphorylated JAK1 (p-JAK1) Expression

Treatment GroupPercentage of Positive Cells (%)H-Score (Mean ± SD)
Vehicle Control78 ± 7195 ± 18
This compound25 ± 855 ± 15

Table 3: Immunohistochemical Analysis of Phosphorylated STAT3 (p-STAT3) Expression

Treatment GroupPercentage of Positive Cells (%)H-Score (Mean ± SD)
Vehicle Control80 ± 6205 ± 22
This compound15 ± 535 ± 10

Experimental Protocols

I. Immunohistochemistry Staining Protocol

This protocol outlines the steps for staining FFPE tissue sections for JAK1, p-JAK1, and p-STAT3.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through graded ethanol series: 100% (2 x 2 min), 95% (2 min), 70% (2 min).

    • Rinse in dH₂O for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer (Citrate Buffer, pH 6.0).

    • Heat in a water bath or steamer at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse slides in Wash Buffer for 5 minutes.

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking solution from the slides.

    • Apply the diluted primary antibody (anti-JAK1, anti-p-JAK1, or anti-p-STAT3) to the tissue sections. A typical starting dilution is 1:100 in Blocking Buffer.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, rinse the slides three times in Wash Buffer for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Rinse the slides three times in Wash Buffer for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the slides and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

    • Rinse gently with dH₂O to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol series: 70% (2 min), 95% (2 min), 100% (2 x 2 min).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

II. Data Analysis Protocol

A semi-quantitative analysis of protein expression can be performed using the H-Score method.[5]

  • Image Acquisition:

    • Capture high-resolution images of the stained tissue sections using a light microscope equipped with a digital camera.

  • Scoring Staining Intensity:

    • Evaluate the staining intensity of the target protein in the cells of interest and categorize it into four grades:

      • 0 = No staining

      • 1+ = Weak staining

      • 2+ = Moderate staining

      • 3+ = Strong staining

  • Quantifying Positive Cells:

    • Determine the percentage of cells at each intensity level in representative fields of view.

  • H-Score Calculation:

    • Calculate the H-Score using the following formula: H-Score = [1 x (% of 1+ cells)] + [2 x (% of 2+ cells)] + [3 x (% of 3+ cells)]

    • The H-Score ranges from 0 to 300.

Visualizations

JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Recruitment pJAK1 p-JAK1 JAK1->pJAK1 Autophosphorylation STAT STAT pJAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Gene Transcription pSTAT_dimer->Gene Nuclear Translocation MMT3_72_M2 This compound MMT3_72_M2->JAK1 Inhibition

Caption: JAK1 Signaling Pathway and this compound Inhibition.

IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-JAK1 or anti-p-JAK1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chromogenic Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Image Acquisition & Analysis Dehydration->Analysis

Caption: Immunohistochemistry Experimental Workflow.

References

Application Notes and Protocols for Evaluating the Efficacy of MMT3-72-M2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for testing the in vitro efficacy of MMT3-72-M2, a selective JAK1/2 inhibitor. The protocols outlined below are designed to assess the compound's impact on cell viability, apoptosis, and the modulation of the JAK/STAT signaling pathway in relevant cancer cell lines.

Introduction to this compound

This compound is the active metabolite of the prodrug MMT3-72 and functions as a potent and selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[1][2] The JAK-STAT signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway, often through activating mutations in JAKs or constitutive activation of STATs, is a hallmark of various hematological malignancies and solid tumors, making it a prime target for therapeutic intervention.[4][5][6][7][8][9][10][11][12] this compound's inhibitory action on JAK1/2 is expected to block the downstream phosphorylation and activation of STAT proteins, thereby impeding tumor cell growth and survival.

Recommended Cell Lines for Efficacy Testing

The selection of appropriate cell lines is crucial for evaluating the therapeutic potential of this compound. The following cell lines are recommended based on their known dependence on or constitutive activation of the JAK/STAT pathway.

Cell LineCancer TypeKey CharacteristicsRationale for Use
HEL ErythroleukemiaHomozygous for the JAK2 V617F mutation, leading to constitutive JAK2 activation.[13]A well-established model for myeloproliferative neoplasms (MPNs) directly driven by a JAK2 mutation.[13]
UKE-1 Megakaryoblastic LeukemiaHeterozygous for the JAK2 V617F mutation.[13]Represents another MPN model with a heterozygous JAK2 mutation.
SET-2 Megakaryoblastic LeukemiaJAK2 V617F mutation.[13][14]A model for essential thrombocythemia and primary myelofibrosis.
K-562 Chronic Myelogenous Leukemia (CML)While primarily known for the BCR-ABL fusion, JAK/STAT signaling is also implicated in its pathogenesis. A JAK2 V617F mutant version of this cell line has been generated.Useful for studying the broader effects of JAK inhibition in leukemia and for comparing wild-type versus mutant JAK2 signaling.
OVCAR-8 Ovarian CancerExhibits constitutive STAT3 activation.A representative solid tumor model to assess the efficacy of this compound in cancers with STAT3 hyperactivation.
SKOV-3 Ovarian CancerShows constitutive activation of the STAT3 pathway.A second ovarian cancer cell line to validate findings and assess broader applicability in this cancer type.
H3122 Non-Small Cell Lung Cancer (NSCLC)EML4-ALK fusion protein, with evidence of JAK1/STAT3 pathway activation contributing to targeted therapy resistance.[15]A model to investigate the potential of this compound to overcome resistance mechanisms in solid tumors.
HCC78 Non-Small Cell Lung Cancer (NSCLC)SLC34A2-ROS1 fusion, where the JAK/STAT pathway can be activated.[15]Another NSCLC model with a different driver mutation where JAK/STAT signaling may play a role.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[5][16]

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.[5][16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[17] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blotting for Phospho-JAK and Phospho-STAT

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of JAK and STAT proteins.

Materials:

  • Selected cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JAK1, anti-JAK1, anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 1-4 hours) to observe direct effects on signaling. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison of the effects of this compound across different cell lines and concentrations.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) at 48hIC50 (µM) at 72h
HEL
UKE-1
SET-2
K-562
OVCAR-8
SKOV-3
H3122
HCC78

Table 2: Apoptosis Induction by this compound at 48h

Cell LineConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
HEL0
X
Y
OVCAR-80
X
Y

Table 3: Inhibition of STAT3 Phosphorylation by this compound

Cell LineConcentration (µM)Relative p-STAT3/Total STAT3 Ratio
HEL01.00
X
Y
OVCAR-801.00
X
Y

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation MMT3_72_M2 This compound MMT3_72_M2->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. Gene Expression Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., HEL, OVCAR-8) Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTS) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot 3c. Western Blot (p-JAK/p-STAT) Treatment->Western_Blot IC50 4a. IC50 Determination Viability->IC50 Apoptosis_Quant 4b. Quantification of Apoptosis Apoptosis->Apoptosis_Quant Protein_Quant 4c. Protein Expression Analysis Western_Blot->Protein_Quant

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following MMT3-72-M2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MMT3-72-M2 is the active metabolite of the investigational drug MMT3-72, designed for the treatment of ulcerative colitis.[1] It functions as a potent and selective inhibitor of Janus kinases (JAKs), with high affinity for JAK1, JAK2, and TYK2, and weaker activity against JAK3.[1][2] The JAK-STAT signaling pathway is critical for the function of numerous cytokines that drive immune cell differentiation, activation, and proliferation.[3] By inhibiting this pathway, this compound can modulate inflammatory responses.

Flow cytometry is an indispensable tool for dissecting the effects of immunomodulatory drugs like this compound.[4] It allows for high-throughput, multi-parameter analysis at the single-cell level, enabling precise characterization and quantification of diverse immune cell populations and their functional state.[5][6] These application notes provide a comprehensive framework for using flow cytometry to analyze the immunological impact of this compound on human peripheral blood mononuclear cells (PBMCs).

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[7] Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other, followed by the phosphorylation of the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[7] this compound exerts its effect by inhibiting the kinase activity of JAK1, JAK2, and TYK2, thereby blocking this signaling cascade.[1][2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:r1 1. Binding JAKs JAK1 JAK2 TYK2 JAKs->JAKs STAT_inactive STAT (inactive) JAKs->STAT_inactive 3. STAT Recruitment & Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization pSTAT_dimer_nuc p-STAT Dimer pSTAT_dimer->pSTAT_dimer_nuc 5. Nuclear Translocation DNA DNA pSTAT_dimer_nuc->DNA 6. DNA Binding Transcription Gene Transcription (e.g., Inflammatory Genes) DNA->Transcription 7. Regulation MMT3_72_M2 This compound MMT3_72_M2->JAKs Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow

The overall workflow involves isolating immune cells, treating them with this compound, stimulating them to elicit an immune response, staining for specific cell markers, and finally acquiring and analyzing the data using a flow cytometer.

Experimental_Workflow A 1. Isolate PBMCs (Ficoll Gradient) B 2. Cell Culture & Treatment (Vehicle vs. This compound) A->B C 3. In Vitro Stimulation (e.g., LPS, anti-CD3/CD28) B->C D 4. Staining (Surface & Intracellular Markers) C->D E 5. Flow Cytometry Acquisition D->E F 6. Data Analysis (Gating & Quantification) E->F

Caption: Experimental workflow for flow cytometry analysis.

Detailed Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood
  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., Heparin or EDTA).

  • Dilution: Dilute the whole blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Separation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a 50 mL conical tube at a 2:1 ratio of diluted blood to Ficoll.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • PBMC Collection: After centrifugation, carefully aspirate the top layer (plasma) and collect the distinct "buffy coat" layer containing the PBMCs.

  • Washing: Transfer the collected PBMCs to a new 50 mL tube and wash with PBS. Centrifuge at 300 x g for 10 minutes. Repeat the wash step twice.

  • Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., with Trypan Blue).

Protocol 2: In Vitro this compound Treatment and Cell Stimulation
  • Cell Plating: Seed the isolated PBMCs in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Pre-treatment: Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C, 5% CO2.

  • Stimulation: Add a stimulating agent to the wells.

    • For T-cell analysis: Use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL).

    • For monocyte/innate cell analysis: Use Lipopolysaccharide (LPS) (100 ng/mL).

    • For p-STAT analysis: Use a specific cytokine like IFN-γ (20 ng/mL) or IL-6 (20 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Incubation: Incubate the cells for the desired period (e.g., 15-30 minutes for phosphorylation studies, 24-72 hours for activation/differentiation studies) at 37°C, 5% CO2. For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture.

Protocol 3: Flow Cytometry Staining
  • Harvest Cells: After incubation, harvest the cells and transfer them to FACS tubes. Centrifuge at 350 x g for 5 minutes and discard the supernatant.

  • Viability Staining: Resuspend the cells in 100 µL of PBS and add a viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes) to distinguish live and dead cells. Incubate for 20 minutes at room temperature, protected from light.

  • Surface Marker Staining: Wash the cells with Flow Cytometry Staining Buffer (PBS with 2% FBS). Resuspend the pellet in 100 µL of buffer containing the pre-titrated cocktail of fluorochrome-conjugated surface antibodies (see suggested panels below). Incubate for 30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat this wash step.

  • Fixation and Permeabilization (for intracellular targets): Resuspend the cell pellet in 100 µL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™). Incubate for 20-30 minutes at 4°C.

  • Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (e.g., anti-p-STAT, anti-IFN-γ, anti-Ki-67). Incubate for 30-45 minutes at 4°C in the dark.

  • Final Wash: Wash the cells once with Permeabilization/Wash Buffer and once with Flow Cytometry Staining Buffer.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.

Suggested Antibody Panels:

  • Immunophenotyping Panel: CD3, CD4, CD8, CD19, CD56, CD14, CD16

  • T-Cell Activation Panel: CD3, CD4, CD8, CD69, CD25, IFN-γ, IL-17A, Ki-67

  • Target Engagement (Phospho-flow) Panel: CD3, CD4, CD14, p-STAT1 (pY701), p-STAT3 (pY705)

Data Presentation: Summarized Quantitative Data

The following tables illustrate how to structure quantitative data obtained from the flow cytometry analysis. Data should be presented as mean ± standard deviation from multiple experiments.

Table 1: Effect of this compound on Major Immune Cell Frequencies

Treatment Group Concentration % CD4+ T Cells (of lymphocytes) % CD8+ T Cells (of lymphocytes) % B Cells (CD19+) (of lymphocytes) % NK Cells (CD3-CD56+) (of lymphocytes) % Monocytes (CD14+) (of PBMCs)
Vehicle Control 0 µM 45.2 ± 3.1 25.8 ± 2.5 10.1 ± 1.5 12.5 ± 2.0 15.3 ± 2.1
This compound 0.01 µM 44.8 ± 3.5 26.1 ± 2.3 9.9 ± 1.3 12.2 ± 1.8 15.1 ± 1.9
This compound 0.1 µM 45.5 ± 2.9 25.5 ± 2.8 10.3 ± 1.6 12.6 ± 2.2 14.9 ± 2.3

| this compound | 1.0 µM | 45.1 ± 3.3 | 25.9 ± 2.1 | 10.0 ± 1.4 | 12.4 ± 1.9 | 15.5 ± 2.0 |

Table 2: Effect of this compound on T-Cell Activation and Cytokine Production

Treatment Group Concentration % CD69+ (of CD4+ T Cells) % IFN-γ+ (of CD4+ T Cells) % IL-17A+ (of CD4+ T Cells) % Proliferating (Ki-67+) CD8+ T Cells
Vehicle Control 0 µM 35.6 ± 4.2 20.5 ± 3.1 3.1 ± 0.8 15.4 ± 2.5
This compound 0.01 µM 28.1 ± 3.8* 15.2 ± 2.5* 2.0 ± 0.5* 11.8 ± 2.1*
This compound 0.1 µM 15.4 ± 2.9** 6.8 ± 1.5*** 0.9 ± 0.3** 5.6 ± 1.5***
This compound 1.0 µM 5.2 ± 1.8*** 2.1 ± 0.9*** 0.3 ± 0.1*** 1.9 ± 0.8***

*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, ***p < 0.001.

Table 3: Effect of this compound on STAT Phosphorylation (Target Engagement)

Treatment Group Concentration p-STAT1 MFI (in CD4+ T Cells after IFN-γ) p-STAT3 MFI (in Monocytes after IL-6)
Unstimulated 0 µM 150 ± 25 210 ± 35
Vehicle Control + Stim 0 µM 8540 ± 950 9860 ± 1100
This compound + Stim 0.01 µM 4120 ± 550** 4530 ± 680**
This compound + Stim 0.1 µM 980 ± 210*** 1150 ± 320***
This compound + Stim 1.0 µM 250 ± 80*** 380 ± 120***

*MFI: Median Fluorescence Intensity. Statistical significance relative to vehicle control + stimulation is denoted by **p < 0.01, ***p < 0.001.

Conclusion

These application notes provide a detailed methodology for assessing the immunological effects of the JAK inhibitor this compound. By employing multi-color flow cytometry, researchers can effectively quantify the drug's impact on the frequency, activation state, proliferation, and key signaling events of various immune cell subsets. The provided protocols and data presentation frameworks offer a robust starting point for preclinical evaluation and mechanistic studies of this compound and other immunomodulatory compounds.

References

Troubleshooting & Optimization

Optimizing MMT3-72-M2 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MMT3-72-M2 for in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the active metabolite of the prodrug MMT3-72 and functions as a selective Janus kinase (JAK) inhibitor.[1][2] It exhibits potent inhibitory activity against JAK1, with progressively lower activity against JAK2, TYK2, and JAK3.[1][2] The primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[3][4][5][6][7]

Q2: What are the typical starting concentrations for this compound in in vitro assays?

Based on its IC50 values, a good starting point for in vitro cell-based assays is in the low nanomolar to low micromolar range. A common approach is to perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare and store this compound for in vitro use?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[8] For cell culture experiments, it is crucial to keep the final DMSO concentration below a level that is toxic to the cells, generally recommended to be at or below 0.1%.[9] Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in your cell culture medium to the desired final concentrations immediately before use. It is advisable to aliquot the DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions over time should be empirically determined for long-term experiments.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

It is essential to differentiate between the intended inhibitory effect and non-specific cytotoxicity. A cell viability assay, such as the MTT or MTS assay, should be performed in parallel with your functional assays. This will help you identify a concentration range where this compound effectively inhibits its target without causing significant cell death.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak inhibition of target pathway (e.g., p-STAT signaling) - Suboptimal this compound concentration: The concentration may be too low for the specific cell type or assay conditions. - Poor compound stability or solubility: The compound may have degraded or precipitated out of solution. - Cellular resistance: The cell line may have intrinsic or acquired resistance mechanisms.- Perform a dose-response experiment with a wider concentration range. - Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation. - Ensure the final DMSO concentration is not affecting solubility. - Consider using a different cell line or verifying the expression of JAK1 in your current cell line.
High background signal or inconsistent results - Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular processes.[1][10][11] - Assay variability: Inconsistent cell seeding, reagent addition, or incubation times.- Use the lowest effective concentration of this compound determined from your dose-response curve. - Consider using a more specific JAK1 inhibitor as a control if available. - Standardize all steps of your experimental protocol. Include appropriate positive and negative controls.
Discrepancy between biochemical IC50 and cellular potency - Cellular permeability: this compound may have poor penetration into the specific cell type being used. - Drug efflux pumps: The compound may be actively transported out of the cells.- Use cell lines with known good permeability for small molecules. - Consider co-incubation with an inhibitor of common efflux pumps, although this can introduce other variables.
Compound precipitation in cell culture media - Low aqueous solubility: The concentration of this compound may exceed its solubility limit in the culture medium.[12] - High final DMSO concentration: A high percentage of DMSO can cause some compounds to precipitate when diluted in aqueous media.[12]- Lower the final concentration of this compound. - Prepare intermediate dilutions in a serum-containing medium before adding to the final cell culture. - Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).[9]

Experimental Protocols

Data Presentation: this compound Inhibitory Activity
Target IC50 (nM)
JAK110.8[1][2]
JAK226.3[1][2]
TYK291.6[1][2]
JAK3328.7[1][2]

Caption: In vitro inhibitory concentrations (IC50) of this compound against Janus kinase (JAK) family members.

Protocol 1: Dose-Response Determination using a Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic concentration of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. A typical concentration range to test is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration of your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3) Inhibition

This protocol assesses the functional inhibition of the JAK-STAT pathway.

  • Cell Seeding and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. For many cell types, serum starvation for 4-6 hours prior to treatment can reduce basal p-STAT levels.

  • Inhibitor Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for 1-2 hours. Include a vehicle control.

  • Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway in your cell model (e.g., IL-6 or IFN-γ) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control. Plot the normalized p-STAT3 levels against the this compound concentration.

Protocol 3: Western Blot for Phosphorylated JAK1 (p-JAK1)

This protocol directly assesses the inhibition of the target kinase.

  • Follow steps 1-6 from the p-STAT3 Western Blot protocol.

  • Immunoblotting:

    • Block the membrane as described above.

    • Incubate with a primary antibody specific for phosphorylated JAK1 (e.g., Tyr1034/1035) overnight at 4°C.[13]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Normalize by stripping and re-probing for total JAK1 and a loading control.

  • Detection and Analysis: Perform detection and data analysis as described for p-STAT3.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation p-JAK p-JAK JAK->p-JAK 3. Autophosphorylation STAT STAT p-STAT p-STAT STAT->p-STAT 5. Phosphorylation p-JAK->STAT 4. STAT Recruitment STAT_Dimer STAT Dimer p-STAT->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation MMT3_72_M2 This compound MMT3_72_M2->p-JAK Inhibition Gene_Transcription Gene_Transcription DNA->Gene_Transcription 8. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Cell Culture Start->Cell_Culture Dose_Response 2. Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Determine_Concentration 3. Determine Non-Toxic Concentration Range Dose_Response->Determine_Concentration Functional_Assay 4. Functional Assay (e.g., p-STAT Western Blot) Determine_Concentration->Functional_Assay Data_Analysis 5. Data Analysis and IC50/EC50 Determination Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for optimizing this compound concentration.

References

MMT3-72-M2 off-target effects in kinase screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing MMT3-72-M2 in kinase screening and other experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the inhibitory activity of this compound to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active metabolite of the prodrug MMT3-72. It functions as a selective inhibitor of Janus Kinase 1 (JAK1).[1][2] MMT3-72 is designed as a gastrointestinal locally activating JAK inhibitor for the potential treatment of ulcerative colitis, aiming to minimize systemic exposure and associated side effects.[3]

Q2: What is the inhibitory profile of this compound against the JAK family kinases?

A2: this compound shows the highest potency for JAK1, with significant activity against JAK2 and TYK2, and weaker inhibition of JAK3. The reported IC50 values are summarized in the table below.[1][2]

Q3: Are there known off-target effects for this compound on other kinases?

A3: Currently, there is no publicly available comprehensive kinome scan data specifically for this compound. However, as an ATP-competitive inhibitor, there is a potential for off-target effects on other kinases with similar ATP-binding pockets. Researchers should consider performing their own selectivity profiling or interpreting results with caution. For context, see the representative selectivity data for other selective JAK1 inhibitors in the "Data Presentation" section.

Q4: My in vitro kinase assay results with this compound are inconsistent. What are the common causes?

A4: Inconsistent results in in vitro kinase assays can arise from several factors, including compound solubility, ATP concentration, enzyme quality, and substrate choice. Please refer to the "Troubleshooting Guide" for detailed steps to identify and resolve these issues.

Q5: I am observing unexpected cellular effects with this compound that don't seem to be related to JAK1 inhibition. What could be the reason?

A5: Unexpected cellular phenotypes could be due to off-target kinase inhibition. It is recommended to consult kinome scan data of structurally similar JAK1 inhibitors to identify potential off-target kinases that might be responsible for the observed effects. Additionally, ensure the compound is not causing non-specific effects or cytotoxicity at the concentrations used.

Data Presentation

This compound On-Target Kinase Inhibition Profile
KinaseIC50 (nM)
JAK110.8[1][2]
JAK226.3[1][2]
TYK291.6[1][2]
JAK3328.7[1][2]

Caption: In vitro inhibitory concentrations (IC50) of this compound against Janus family kinases.

Experimental Protocols

Protocol 1: In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent ADP detection assays and is suitable for determining the IC50 of this compound against JAK family kinases.

Materials:

  • This compound

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Appropriate peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO. Further dilute these stocks into the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO in reaction buffer) to the wells of the assay plate.

    • Add 2.5 µL of a 2X solution of the substrate and ATP in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X solution of the respective JAK enzyme in kinase reaction buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 7. Dimerization DNA DNA pSTAT->DNA 8. Nuclear Translocation Gene Gene Transcription DNA->Gene 9. Gene Regulation MMT3_72_M2 This compound MMT3_72_M2->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Reagents (Kinase, Substrate, ATP, this compound) B Serially Dilute this compound A->B C Dispense Reagents and This compound into Plate B->C D Incubate at 30°C C->D E Stop Reaction and Deplete ATP D->E F Add Detection Reagent (Convert ADP to ATP) E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Generate Dose-Response Curve H->I J Determine IC50 I->J

Caption: A typical workflow for an in vitro kinase inhibition assay.

Troubleshooting_Tree A Inconsistent or Unexpected Kinase Assay Results? B Is the compound soluble in the assay buffer? A->B C Yes B->C   D No B->D   F Is the enzyme active and stable? C->F E Optimize DMSO concentration. Consider using a different solvent or formulation. D->E G Yes F->G   H No F->H   J Is the ATP concentration appropriate? G->J I Verify enzyme activity with a known inhibitor. Use fresh enzyme aliquots. H->I K Yes J->K   L No J->L   N Are there signs of non-specific inhibition? K->N M Determine the Km of ATP for the kinase. Run assays at or near the Km for ATP-competitive inhibitors. L->M O Yes N->O   P No N->P   Q Perform counter-screens without the kinase. Check for compound aggregation. O->Q R Consider off-target effects. Consult kinome scan data of similar inhibitors. P->R

Caption: A decision tree for troubleshooting common issues in kinase assays.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent pipetting, poor mixing of reagents, or edge effects in the plate.Use calibrated pipettes and ensure thorough mixing of all solutions. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Low or no kinase activity in control wells Inactive enzyme, incorrect buffer conditions, or degraded ATP/substrate.Confirm the activity of the enzyme with a positive control. Use freshly prepared buffers, ATP, and substrate solutions. Ensure the assay is performed at the optimal pH and temperature for the kinase.
This compound appears less potent than expected High ATP concentration in the assay, poor compound solubility, or compound degradation.For ATP-competitive inhibitors like this compound, high concentrations of ATP will compete for binding and increase the apparent IC50. Run the assay with an ATP concentration at or near the Km for the kinase. Visually inspect for compound precipitation. Prepare fresh dilutions of the compound for each experiment.
Inhibition observed in the absence of kinase The compound may be interfering with the detection system (e.g., luciferase inhibition in ADP-Glo™ assays).Run a counter-screen with the compound and all assay components except for the kinase to check for assay interference.
Unexpected bell-shaped dose-response curve Compound aggregation at high concentrations, or off-target effects that counteract the primary inhibition.Check for compound aggregation using dynamic light scattering or a similar method. If aggregation is suspected, consider adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer. Investigate potential off-target effects.

References

Technical Support Center: MMT3-72-M2 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of MMT3-72-M2 during long-term storage. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Troubleshooting Guides

Issue: I am observing a decrease in the potency or purity of my this compound sample over time.

Possible Cause 1: Inappropriate Storage Temperature

  • Question: What is the recommended storage temperature for this compound?

  • Answer: For long-term stability, it is crucial to store this compound under appropriate conditions. While some suppliers may ship the product at room temperature, for long-term storage, it is best practice to store it at or below -20°C, and for extended periods, -80°C is recommended.[1] Always refer to the Certificate of Analysis provided by the supplier for any specific storage instructions.[2][3]

  • Question: How can I determine if my storage temperature is causing degradation?

  • Answer: To assess the impact of temperature on this compound stability, you can perform a controlled experiment by subjecting aliquots of the compound to different temperature conditions (e.g., room temperature, 4°C, -20°C, and -80°C) for a set period. Analyze the purity of each sample at regular intervals using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Possible Cause 2: Degradation due to Hydrolysis, Oxidation, or Photolysis

  • Question: My this compound is stored at the correct temperature, but I still see degradation. What could be the cause?

  • Answer: Degradation can also be triggered by environmental factors such as moisture (hydrolysis), oxygen (oxidation), and light (photolysis).[4][5] Small molecule kinase inhibitors can be susceptible to these degradation pathways.[6][7][8]

  • Question: How can I prevent hydrolysis, oxidation, and photolysis?

  • Answer:

    • Hydrolysis: Store this compound in a desiccated environment. Use of a desiccator or storing with desiccant packs can minimize exposure to moisture. When preparing solutions, use anhydrous solvents if possible.

    • Oxidation: To prevent oxidation, you can purge the container with an inert gas like argon or nitrogen before sealing. Storing in airtight containers is also essential.

    • Photolysis: Protect this compound from light by storing it in amber vials or light-blocking containers.[5] Avoid unnecessary exposure to direct sunlight or strong artificial light during handling.

Issue: I am unsure if my analytical method is suitable for detecting degradation products.
  • Question: How do I develop a stability-indicating analytical method?

  • Answer: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products.[4][9] For this compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is a common and effective choice.[6][7][8] The key is to develop a gradient elution method that can separate the parent this compound peak from any potential degradant peaks.

  • Question: How can I be confident my method is working?

  • Answer: To validate your analytical method, you should perform forced degradation studies.[4][10][11] This involves intentionally degrading a sample of this compound under various stress conditions to generate its potential degradation products.

FAQs: Long-Term Storage of this compound

Q1: What are the primary factors that can cause this compound degradation in long-term storage?

A1: The primary factors are temperature, moisture, oxygen, and light. Exposure to any of these can lead to a loss of compound integrity and potency over time.

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For optimal long-term stability of solid this compound, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CMinimizes the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.
Light Protected from light (Amber vial)Prevents photolytic degradation.
Moisture Desiccated environmentPrevents hydrolysis.

Q3: How should I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store it in solution, use a suitable anhydrous, aprotic solvent, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, is a process where the compound is exposed to harsh conditions (e.g., high temperature, acid, base, oxidizing agents, and light) to accelerate its degradation.[4][5] This is crucial for:

  • Identifying potential degradation products.[4]

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method.[9]

Q5: How do I perform a forced degradation study for this compound?

A5: A typical forced degradation study involves the following steps:

Stress ConditionTypical Experimental Protocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
Oxidation Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.
Thermal Degradation Expose solid this compound to high temperature (e.g., 105°C) for a defined period.
Photolytic Degradation Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

After each stress condition, the samples are analyzed by a stability-indicating HPLC method to observe the formation of degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development for this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (determined by UV-Vis scan of this compound).

  • Column Temperature: 30°C.

Note: This is a starting point and the gradient may need to be optimized to achieve the best separation of this compound from its degradation products.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_problem Troubleshooting cluster_analysis Stability Analysis Storage_Conditions Store at -20°C to -80°C Inert Atmosphere Light-Protected Desiccated Degradation_Observed Degradation Observed? Storage_Conditions->Degradation_Observed Forced_Degradation Forced Degradation Study Degradation_Observed->Forced_Degradation Yes MMT3_72_M2 This compound Sample Degradation_Observed->MMT3_72_M2 No, Stable HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis HPLC_Analysis->Degradation_Observed Identify Degradants MMT3_72_M2->Storage_Conditions

Caption: Workflow for assessing and troubleshooting this compound stability.

signaling_pathway cluster_degradation Potential Degradation Pathways Hydrolysis Hydrolysis (Moisture) Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation Oxidation (Oxygen) Oxidation->Degradation_Products Photolysis Photolysis (Light) Photolysis->Degradation_Products MMT3_72_M2 This compound MMT3_72_M2->Hydrolysis MMT3_72_M2->Oxidation MMT3_72_M2->Photolysis

Caption: Potential degradation pathways for this compound.

References

Overcoming high background in MMT3-72-M2 ELISA assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background in MMT3-72-M2 ELISA assays. The following resources are designed to help identify and resolve common issues during assay development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in an ELISA?

High background in an ELISA, where there are elevated signal levels in negative control wells, can obscure results and lead to false positives.[1] The most frequent causes include:

  • Inadequate Blocking: Incomplete saturation of non-specific binding sites on the microplate.[2][3]

  • Insufficient Washing: Failure to remove unbound antibodies and other reagents.[1][4]

  • Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody.[4]

  • Cross-Reactivity: The detection antibody may be binding to other molecules in the sample or on the plate.[5]

  • Contamination: Reagents, buffers, or the plate itself may be contaminated.[1][5]

  • Improper Incubation Times or Temperatures: Deviating from the optimal conditions for your specific assay.[1]

  • Substrate Issues: The substrate solution may have deteriorated or was exposed to light.[3]

Q2: How can I optimize my blocking step to reduce high background?

The blocking buffer's role is to bind to all potential sites of non-specific interaction on the plate without interfering with the specific antibody binding.[2] To optimize this step:

  • Increase Blocking Agent Concentration: If you suspect insufficient blocking, try increasing the concentration of your blocking agent.[5]

  • Extend Incubation Time: Allowing the blocking buffer to incubate for a longer period can improve its effectiveness.[4]

  • Try Different Blocking Agents: Not all blocking agents are suitable for every assay. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial blocking buffers. It may be necessary to test several to find the optimal one for your this compound assay.

  • Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your blocking buffer can help reduce non-specific binding.[5]

Q3: What is the correct way to perform the washing steps?

Thorough washing is critical for removing unbound reagents and reducing background.[2]

  • Increase Wash Cycles: If you are experiencing high background, try increasing the number of wash cycles.[4]

  • Increase Soak Time: Allowing the wash buffer to sit in the wells for a short period (e.g., 30 seconds) before aspiration can improve its effectiveness.[6]

  • Ensure Complete Aspiration: Make sure to completely remove the wash buffer from the wells after each wash.

  • Use an Automated Plate Washer: If available, an automated washer can provide more consistent washing.

Troubleshooting Guides

Problem: High signal in negative control wells.

This indicates that one or more of the assay components are binding non-specifically to the plate.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time. Try a different blocking agent.
Non-specific binding of secondary antibody Run a control with only the secondary antibody (no primary antibody). If the signal is high, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody.[4]
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure that the water used is of high quality.[5]
Excessive Secondary Antibody Concentration Titrate the secondary antibody to determine the optimal concentration that gives a good signal with low background.

Problem: The entire plate shows a high, uniform background.

This often points to a problem with the detection reagents or the final steps of the assay.

Potential Cause Recommended Solution
Substrate solution has deteriorated Ensure the substrate is colorless before adding it to the plate. Prepare fresh substrate if necessary.[3]
Incubation with substrate was too long Reduce the substrate incubation time.[4]
Plate was not read immediately after adding stop solution Read the plate as soon as possible after adding the stop solution.[4]
Contamination of wash buffer Prepare fresh wash buffer.[5]
High ambient temperature during incubation Ensure incubations are performed at the recommended temperature, avoiding direct sunlight or heat sources.

Experimental Protocols & Data Presentation

Since no commercial this compound ELISA kit is readily available, the following tables provide general guidelines for optimizing key experimental parameters. These should be adapted based on your specific in-house assay.

Table 1: Common Blocking Agents and Working Concentrations

Blocking Agent Typical Concentration Range Notes
Bovine Serum Albumin (BSA)1 - 5%A common starting point for many ELISAs.
Non-fat Dry Milk0.1 - 5%Cost-effective, but may contain phosphoproteins that can interfere with some assays.
Normal Serum5 - 10%Use serum from the same species as the secondary antibody to prevent cross-reactivity.[4]
Commercial BlockersVaries by manufacturerOften optimized for low background and high signal-to-noise ratio.

Table 2: Incubation Time and Temperature Optimization

Step Typical Incubation Time Typical Temperature Optimization Strategy
Blocking 1 - 2 hoursRoom Temperature or 37°CIncrease time if background is high.
Primary Antibody 1 - 2 hoursRoom Temperature or 37°CCan be performed overnight at 4°C to increase signal, but may also increase background.
Secondary Antibody 1 - 2 hoursRoom Temperature or 37°CHigher temperatures can shorten incubation times but may increase non-specific binding.[1]
Substrate 5 - 30 minutesRoom Temperature (in the dark)Adjust time to achieve a robust signal without saturating the reaction.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for diagnosing and resolving high background issues in your this compound ELISA assay.

ELISA_Troubleshooting_Workflow Troubleshooting High Background in ELISA start High Background Observed check_neg_ctrl Check Negative Controls (No Antigen) start->check_neg_ctrl high_neg_ctrl High Signal in Negative Controls check_neg_ctrl->high_neg_ctrl Yes ok_neg_ctrl Low Signal in Negative Controls check_neg_ctrl->ok_neg_ctrl No ab_troubleshoot Troubleshoot Antibody & Blocking Steps high_neg_ctrl->ab_troubleshoot sub_troubleshoot Troubleshoot Substrate & Detection Steps ok_neg_ctrl->sub_troubleshoot solution1 1. Check Substrate Quality 2. Reduce Substrate Incubation Time 3. Read Plate Immediately After Stop sub_troubleshoot->solution1 solution2 1. Optimize Blocking (Agent, Time, Conc.) 2. Titrate Antibody Concentrations 3. Improve Washing Steps 4. Check for Cross-Reactivity ab_troubleshoot->solution2

Caption: A logical workflow for troubleshooting high background in ELISA assays.

ELISA_Optimization_Pathway Key Optimization Pathways for Reducing ELISA Background center High Background blocking Blocking center->blocking washing Washing center->washing antibodies Antibodies center->antibodies incubation Incubation center->incubation reagents Reagents center->reagents opt_block Increase Time/Conc. Change Agent blocking->opt_block opt_wash Increase Volume/Cycles Add Soak Step washing->opt_wash opt_ab Titrate Concentrations Check Cross-Reactivity antibodies->opt_ab opt_incub Optimize Time/Temp. incubation->opt_incub opt_reagent Prepare Fresh Check Water Quality reagents->opt_reagent

References

Technical Support Center: MMT3-72-M2 Dosage and Systemic Exposure in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MMT3-72-M2. This resource provides researchers, scientists, and drug development professionals with guidance on utilizing this compound in murine models, with a specific focus on adjusting dosage to minimize systemic exposure. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: this compound is the active metabolite of the parent compound MMT3-72, a Janus kinase (JAK) inhibitor designed for targeted, local activation within the gastrointestinal tract to minimize systemic exposure.[1] Specific pharmacokinetic data for this compound in mice is limited in publicly available literature. Therefore, the quantitative data and protocols presented here are based on the design rationale of MMT3-72, general principles of JAK inhibitor pharmacology in mice, and established experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a selective inhibitor of Janus kinase 1 (JAK1).[2] It is the active metabolite of MMT3-72, a compound designed with a high molecular weight and polarity to limit its absorption from the gastrointestinal (GI) tract.[1] The parent compound, MMT3-72, is intended to be activated by bacterial azoreductases in the colon, releasing the active this compound to exert its therapeutic effects locally with minimal systemic exposure.[1] This gut-selective approach is aimed at treating conditions like ulcerative colitis.[3]

Q2: What is a typical starting dosage for MMT3-72 (the parent compound) in mice for localized gut effects?

A2: Based on studies with other orally administered JAK inhibitors in mouse models of inflammatory diseases, a starting dosage for the parent compound MMT3-72 could range from 10 to 30 mg/kg, administered daily by oral gavage.[4][5] The optimal dose will depend on the specific mouse model (e.g., DSS-induced colitis) and the desired therapeutic effect.

Q3: How can I assess the systemic exposure of this compound in my mouse model?

A3: To assess systemic exposure, you will need to perform pharmacokinetic (PK) analysis. This involves collecting blood samples at various time points after administration of the parent compound, MMT3-72, and measuring the plasma concentration of the active metabolite, this compound.

Troubleshooting Guide

Issue: Higher than expected systemic exposure of this compound is observed.

Potential Cause Troubleshooting Step
Dosage of parent compound (MMT3-72) is too high. Reduce the oral dose of MMT3-72. Titrate down in increments (e.g., 20%, 30%) and repeat the pharmacokinetic analysis to find the optimal dose that maintains local efficacy with minimal systemic levels.
Compromised gut barrier integrity in the disease model. In models like severe DSS-induced colitis, increased gut permeability can lead to higher absorption of the active metabolite.[6][7] Consider using a less severe model or administering the compound at an earlier stage of the disease. Evaluate gut barrier function markers.
Incorrect administration technique. Ensure proper oral gavage technique to avoid accidental administration into the lungs, which could lead to rapid systemic absorption.
Formulation issues. The formulation of the parent compound may affect its transit and release in the GI tract. Ensure the formulation is optimized for colonic delivery.

Issue: Lack of efficacy in the local tissue (e.g., colon).

Potential Cause Troubleshooting Step
Dosage of parent compound (MMT3-72) is too low. Gradually increase the oral dose of MMT3-72 and monitor both local efficacy (e.g., reduction in colitis score) and systemic this compound levels.
Insufficient conversion of MMT3-72 to this compound. The gut microbiota plays a crucial role in the activation of MMT3-72.[1] Variations in the gut microbiome of the mice could affect the conversion rate. Consider co-housing mice to normalize gut flora or analyzing the microbiome composition.
Timing of administration and sampling. The timing of drug administration relative to the disease induction and the timing of tissue collection for efficacy assessment are critical. Optimize these parameters based on the specific disease model.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, pharmacokinetic data for this compound in a DSS-induced colitis mouse model to illustrate the impact of dosage adjustments on systemic exposure.

Table 1: Hypothetical this compound Plasma Concentrations Following a Single Oral Dose of MMT3-72

Time (hours)Low Dose (10 mg/kg MMT3-72) Plasma this compound (ng/mL)High Dose (30 mg/kg MMT3-72) Plasma this compound (ng/mL)
0.5< 15
1215
2535
4320
8< 18
24Not Detected< 1

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

ParameterLow Dose (10 mg/kg MMT3-72)High Dose (30 mg/kg MMT3-72)
Cmax (ng/mL) 535
Tmax (hours) 22
AUC (0-24h) (ng*h/mL) 25210

Experimental Protocols

Protocol 1: Oral Administration of MMT3-72 in Mice

  • Preparation: Prepare a homogenous suspension of MMT3-72 in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Administer the suspension to mice via oral gavage using a 20-22 gauge gavage needle. The volume should not exceed 10 mL/kg.

  • Frequency: Dosing is typically performed once daily.

Protocol 2: Pharmacokinetic Study for this compound

  • Animal Groups: Divide mice into groups corresponding to different dosages of MMT3-72 and a vehicle control group.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein puncture at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Systemic Exposure cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis prep_compound Prepare MMT3-72 Suspension animal_groups Randomize Mice into Dosage Groups administer Oral Gavage of MMT3-72 animal_groups->administer blood_collection Serial Blood Collection administer->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms LC-MS/MS Analysis of this compound plasma_sep->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

Caption: Workflow for this compound pharmacokinetic analysis in mice.

signaling_pathway Targeted Action of MMT3-72 and this compound cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation mmt3_72 MMT3-72 (Oral Admin) colon Colon mmt3_72->colon bacteria Gut Microbiota (Azoreductases) colon->bacteria mmt3_72_m2 This compound (Active Metabolite) bacteria->mmt3_72_m2 Activation local_effect Local Therapeutic Effect (JAK1 Inhibition) mmt3_72_m2->local_effect systemic_exposure Minimal Systemic Exposure of this compound mmt3_72_m2->systemic_exposure Limited Absorption

Caption: Targeted activation and action of MMT3-72 in the gut.

References

Technical Support Center: MMT3-72-M2 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MMT3-72-M2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during pharmacokinetic (PK) studies of this compound.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you identify and resolve common experimental problems.

Q1: Why am I observing high inter-animal variability in plasma concentrations of this compound following oral administration?

A1: High variability in preclinical pharmacokinetic studies is a common issue that can obscure the true PK profile of a compound.[1][2] Potential causes and solutions are outlined below:

  • Potential Causes:

    • Compound Properties: Low aqueous solubility or pH-dependent solubility of this compound can lead to erratic absorption.[1][2][3]

    • Formulation Issues: Inadequate vehicle, suspension instability, or particle size variability can cause inconsistent dosing.

    • Biological Factors: Differences in animal age, weight, health status, stress levels, or genetic polymorphisms can affect drug metabolism and absorption.[4] The gastrointestinal state, such as gastric pH and emptying time, also plays a significant role.[4]

    • Procedural Errors: Inaccurate dose administration (e.g., improper gavage technique), inconsistent fasting times, or errors in blood sample collection and processing can introduce significant variability.[5]

  • Solutions:

    • Characterize Compound Properties: Confirm the solubility and stability of this compound in the dosing vehicle.

    • Optimize Formulation: Develop a stable, homogenous formulation. Consider using a solution or a well-characterized suspension.

    • Standardize Study Conditions: Use animals from a single supplier with a narrow range of age and weight. Ensure consistent fasting periods before dosing. Acclimatize animals to minimize stress.

    • Refine Procedures: Ensure all technicians are proficient in the dosing and sampling techniques. Use calibrated equipment for all measurements.[6] A cross-over study design can help minimize inter-animal variability by allowing each animal to serve as its own control.[4]

Q2: The oral bioavailability of this compound is unexpectedly low and inconsistent. What are the potential reasons?

A2: Low oral bioavailability is often linked to poor absorption or high first-pass metabolism.

  • Potential Causes:

    • Poor Absorption: This can be due to low solubility, low permeability, or efflux transporter activity (e.g., P-glycoprotein). Compounds with low bioavailability are often associated with higher PK variability.[2][3]

    • High First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

    • Chemical Instability: The compound may be degrading in the acidic environment of the stomach.

    • Formulation Failure: The drug may not be adequately released from its formulation for absorption.

  • Solutions:

    • Investigate Physicochemical Properties: Assess the compound's permeability using in vitro models (e.g., Caco-2 assays).

    • Conduct Mechanistic Studies: Perform studies with metabolic inhibitors or in transporter-knockout animal models to investigate the roles of metabolism and efflux.

    • Modify Formulation: Consider enabling formulations such as amorphous solid dispersions or lipid-based formulations to improve solubility and absorption.

    • Evaluate Alternative Routes: If oral bioavailability remains a challenge, consider parenteral routes of administration if appropriate for the therapeutic goal.

Q3: My bioanalytical (LC-MS/MS) assay for this compound is showing poor precision and accuracy. How can I troubleshoot this?

A3: A reliable bioanalytical method is crucial for generating accurate PK data.[7][8][9] Issues often stem from sample preparation, chromatography, or mass spectrometry detection.

  • Potential Causes:

    • Matrix Effects: Endogenous components in plasma can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.

    • Poor Sample Recovery: Inefficient extraction of the compound from the plasma matrix.

    • Instability: this compound may be unstable in the biological matrix, during sample processing, or in the autosampler.

    • Internal Standard (IS) Issues: The IS may not adequately track the variability of the analyte due to differences in chemical properties or extraction efficiency.[10]

    • Chromatographic Problems: Poor peak shape, shifting retention times, or interference from metabolites can affect integration and accuracy.[10]

  • Solutions:

    • Optimize Sample Preparation: Test different extraction methods (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects and maximize recovery.

    • Evaluate Matrix Effects: Analyze samples from at least six different sources of blank matrix to assess the variability of the response.

    • Assess Stability: Perform comprehensive stability tests, including freeze-thaw, bench-top, and long-term stability in matrix.

    • Select an Appropriate IS: Use a stable isotope-labeled version of this compound if available. If not, choose a structural analog with similar physicochemical properties.[10]

    • Refine Chromatography: Adjust the mobile phase, gradient, or column chemistry to improve peak shape and resolve the analyte from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters of a bioanalytical method validation for a PK study?

A1: According to regulatory guidelines from bodies like the FDA and EMA, a full validation of a bioanalytical method should assess accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve, stability, and matrix effects.[9][11]

Q2: How should I handle plasma concentration data that are below the lower limit of quantification (BLQ)?

A2: For pharmacokinetic analysis, data points reported as BLQ should generally be treated as zero or excluded from the analysis, especially if they occur before the maximum concentration (Cmax) is reached.[12] If multiple BLQ values occur at the end of the profile, they are typically excluded. Consistent handling of BLQ data is critical for accurate parameter estimation.[5]

Q3: What is the importance of conducting a pilot PK study before a full-scale study?

A3: A pilot study, often using a smaller number of animals, is crucial for several reasons. It helps to:

  • Estimate the key PK parameters to inform the optimal sampling schedule for the main study.

  • Identify potential issues with the formulation, route of administration, or bioanalytical method.

  • Determine the appropriate dose levels to ensure that plasma concentrations are within the quantifiable range of the assay.[13]

  • Assess the tolerability of the compound and formulation in the chosen species.

Data Presentation

Quantitative data from PK studies and bioanalytical validation should be clearly summarized.

Table 1: Troubleshooting Summary for Common PK Issues

Observed ProblemPotential Cause CategorySpecific ExamplesRecommended Action
High Variability Compound PropertiesLow solubility, pH-dependent solubility[1][3]Characterize physicochemical properties.
FormulationUnstable suspension, non-homogenous solution.Optimize vehicle and preparation method.
Biological FactorsAnimal health, stress, genetics.[4]Standardize animal source and housing conditions.
Procedural ErrorsInaccurate dosing, inconsistent sampling.[5]Retrain staff; use calibrated equipment.
Low Bioavailability AbsorptionLow permeability, high efflux.[2]Perform in vitro permeability assays (e.g., Caco-2).
MetabolismHigh first-pass effect in gut/liver.Conduct studies with metabolic inhibitors.
StabilityDegradation in stomach acid.Assess stability in simulated gastric fluid.
Bioanalytical Issues Matrix EffectsIon suppression/enhancement.Optimize sample clean-up; change chromatography.
StabilityFreeze-thaw, bench-top instability.Conduct thorough stability assessments.
Internal StandardPoor tracking of analyte.Use a stable isotope-labeled internal standard.

Table 2: Typical Acceptance Criteria for a Bioanalytical Method Validation

Validation ParameterAcceptance Criteria
Accuracy Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[9]
Precision Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[9]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
LLOQ Analyte response should be at least 5 times the response of a blank sample.
Carry-over Response in a blank sample following the highest calibration standard should not be >20% of the LLOQ.
Dilution Integrity Accuracy and precision must be within ±15% after dilution.[9]

Experimental Protocols

Protocol: Rodent Single-Dose Pharmacokinetic Study (Oral & Intravenous)

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).

    • Acclimatize animals for at least 3 days before the study.

    • Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.

    • For the intravenous (IV) group, place a catheter in the jugular vein for blood sampling one day prior to the study.

  • Dose Preparation & Administration:

    • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral; 5% DMSO, 40% PEG400, 55% saline for IV).

    • Oral (PO) Dosing: Administer the formulation via oral gavage at a dose volume of 10 mL/kg.

    • Intravenous (IV) Dosing: Administer the formulation as a bolus injection via the tail vein at a dose volume of 5 mL/kg.

  • Blood Sampling:

    • Collect serial blood samples (approx. 200 µL) from the jugular vein catheter (IV group) or saphenous vein (PO group) into tubes containing K2EDTA anticoagulant.

    • IV Sampling Times: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Sampling Times: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Transfer the plasma supernatant to uniquely labeled cryovials.

    • Store plasma samples at -80°C until bioanalysis.

  • Data Analysis:

    • Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) using non-compartmental analysis with software like WinNonlin.

Visualizations

Diagrams are provided to illustrate key workflows and decision-making processes.

G cluster_0 Phase 1: Study Design & Prep cluster_1 Phase 2: In-Life cluster_2 Phase 3: Analysis & Reporting A Define Objectives (e.g., Bioavailability) B Select Animal Model & Dose Levels A->B C Develop & Validate Bioanalytical Method B->C D Prepare Dosing Formulation C->D E Animal Acclimation & Fasting D->E F Dose Administration (PO / IV) E->F G Serial Blood Sampling F->G H Sample Processing (Plasma Separation) G->H I LC-MS/MS Analysis of Plasma Samples H->I J PK Parameter Calculation (NCA) I->J K Data Interpretation & Reporting J->K

Caption: Workflow for a typical preclinical pharmacokinetic study.

G A Unexpected PK Result (e.g., High Variability) B Investigate Procedural Issues A->B C Investigate Formulation A->C D Investigate Bioanalysis A->D E Review Dosing Technique & Sampling Times B->E F Check Formulation Homogeneity & Stability C->F G Re-evaluate Sample Prep & Check for Matrix Effects D->G H Problem Resolved? E->H F->H G->H I Investigate Compound Properties (Solubility, Perm.) H->I No J Final Report H->J Yes I->C

Caption: Troubleshooting decision tree for unexpected PK results.

References

Technical Support Center: Optimizing MMT3-72-M2 Delivery to the Colon in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the colon-targeted delivery of the Janus kinase (JAK) inhibitor, MMT3-72-M2, in animal models.

Troubleshooting Guide

This section addresses specific issues that may be encountered during in vivo studies with MMT3-72.

Issue: High Systemic Exposure to the Active Metabolite, this compound

Potential Cause Troubleshooting Steps
Premature cleavage of the azo bond in the upper gastrointestinal (GI) tract: The azo bond is designed to be cleaved by azoreductases produced by colonic bacteria.[1] If MMT3-72 is prematurely converted to this compound in the stomach or small intestine, systemic absorption of the active metabolite may increase.1. Verify Formulation Integrity: Ensure that any coating on the dosage form (e.g., pH-sensitive polymers) is intact and appropriate for preventing release in the upper GI tract.[2][3] 2. Assess GI Transit Time: Unusually slow transit through the upper GI tract could lead to some premature metabolism. Consider co-administering markers to track transit time. 3. Analyze Upper GI Contents: At an early time point post-administration, collect and analyze the contents of the stomach and small intestine for the presence of this compound.
Contamination of the formulation with this compound: The presence of the active metabolite in the initial drug product will lead to its immediate absorption.1. Purity Analysis: Perform rigorous analytical testing (e.g., HPLC, LC-MS) on the MMT3-72 drug product to confirm the absence or acceptable limit of this compound contamination.
Incorrect Animal Model: The specific microbial composition of the animal model's gut could influence the rate and location of MMT3-72 metabolism.1. Microbiome Analysis: If persistent issues arise, consider analyzing the gut microbiome of the animal model to ensure the presence of bacteria with azoreductase activity.

Issue: Low Concentration of this compound in Colon Tissue

Potential Cause Troubleshooting Steps
Inefficient Cleavage of the Azo Bond: The conversion of the prodrug MMT3-72 to the active this compound is dependent on bacterial azoreductases in the colon.[1] Insufficient enzymatic activity will result in low levels of the active metabolite.1. Confirm MMT3-72 Presence in Colon: First, confirm that the prodrug, MMT3-72, is reaching the colon in high concentrations. Analysis of colon contents should show a high Cmax for MMT3-72.[4] 2. Consider Antibiotic Effects: Ensure that the animals have not been recently treated with antibiotics that could alter the gut microbiota and reduce azoreductase activity. 3. In Vitro Fecal Fermentation: Incubate MMT3-72 with fresh fecal matter from the animal model in vitro to confirm that the microbiota can indeed metabolize the prodrug.
Poor Tissue Penetration of this compound: While this compound is designed to penetrate colon tissue, formulation or physiological factors could limit its uptake.[4]1. Examine Colon Contents: A high concentration of this compound in the colon contents (feces) coupled with low concentration in the tissue may suggest a penetration issue.[4] 2. Formulation Excipients: Review the formulation to ensure that no excipients are hindering the dissolution or absorption of this compound once it is released.
Rapid Metabolite Clearance from Tissue: The active metabolite may be cleared from the colon tissue faster than anticipated.1. Pharmacokinetic (PK) Study Design: Ensure that the PK study includes sufficiently early time points after the expected arrival of the drug in the colon to capture the peak tissue concentration (Cmax).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the colon-specific delivery of this compound?

A1: MMT3-72 is a prodrug designed for gastrointestinal (GI) locally activating delivery. Its structure includes an azo bond that links the active JAK inhibitor, this compound, to a moiety that increases the molecule's size and polarity.[1] This design significantly reduces its absorption in the upper GI tract, allowing it to accumulate in the lumen of the colon.[4][5] In the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing the active this compound, which can then penetrate the colon tissue to exert its therapeutic effect with minimal systemic exposure.[1]

Q2: Why is MMT3-72 considered a "weak" JAK1 inhibitor while this compound is potent?

A2: The prodrug MMT3-72 is intentionally designed to be a weak inhibitor of JAK1.[4][6] Its pharmacological activity is masked by the chemical modifications that enable colon targeting. The active metabolite, this compound, is the potent inhibitor of JAK1, as well as JAK2 and TYK2.[4][5][7] This design ensures that the therapeutic effect is localized to the site of activation (the colon), thereby reducing the potential for systemic side effects.

Q3: What are the expected concentrations of MMT3-72 and this compound in different tissues in an animal model?

A3: Based on in vivo studies in mice orally dosed with 10 mg/kg of MMT3-72, the following concentrations can be expected[4]:

Compound Sample Type Maximum Concentration (Cmax)
MMT3-72Colon Content (Feces)> 50,000 ng/g
MMT3-72Colon TissueNot Detected
MMT3-72PlasmaNot Detected
This compoundColon Content (Feces)> 50,000 ng/g
This compoundColon Tissue> 1,500 ng/mL
This compoundPlasma< 8 ng/mL

Q4: What is the inhibitory profile of MMT3-72 and its active metabolite this compound?

A4: In vitro kinase assays have determined the following half-maximal inhibitory concentrations (IC50)[4][7]:

Compound Target IC50 (nM)
MMT3-72JAK1368
This compoundJAK110.8
This compoundJAK226.3
This compoundJAK3328.7
This compoundTYK291.6

Experimental Protocols & Visualizations

Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the key steps for assessing the local activation and pharmacokinetics of MMT3-72 and this compound.

  • Animal Model: Use appropriate mouse models (e.g., C57BL/6).

  • Dosing: Administer MMT3-72 orally at a dose of 10 mg/kg.[4]

  • Time Points: Euthanize groups of mice at various time points, for example, 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.[4]

  • Sample Collection: At each time point, collect the following samples:

    • Blood: Collect via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

    • Colon Tissue: Excise a section of the colon, rinse, and weigh.

    • Colon Contents (Feces): Collect the contents from the colon.[4]

  • Sample Processing: Homogenize tissue samples. All samples (plasma, homogenized tissue, and colon contents) should be stored at -80°C until analysis.

  • Analysis: Use a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method to identify and quantify the concentrations of MMT3-72 and its five metabolites, including this compound, in all collected samples.[4]

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis animal_model Select Animal Model (e.g., Mice) dosing_prep Prepare Oral Dose (10 mg/kg MMT3-72) animal_model->dosing_prep administer Oral Administration dosing_prep->administer sacrifice Euthanize at Time Points (0-24h) administer->sacrifice collect Collect Samples: - Plasma - Colon Tissue - Colon Contents sacrifice->collect process Process & Store Samples (-80°C) collect->process lcms LC-MS Analysis for MMT3-72 & this compound process->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

In vivo pharmacokinetic experimental workflow for MMT3-72.

MMT3-72 Activation and Signaling Pathway

The following diagrams illustrate the logical relationship of MMT3-72 activation in the colon and the subsequent inhibition of the JAK-STAT signaling pathway by its active metabolite, this compound.

prodrug_activation cluster_gitract Gastrointestinal Tract cluster_circulation Systemic Circulation Oral Dosing Oral Dosing MMT3-72_Prodrug MMT3-72 (Prodrug) - High Polarity - Poor Absorption Oral Dosing->MMT3-72_Prodrug Upper GI Stomach & Small Intestine Colon Colon Upper GI->Colon Transit MMT3-72-M2_Active This compound (Active) - Tissue Penetration Colon->MMT3-72-M2_Active Bacterial Azoreductases (Azo Bond Cleavage) Plasma Minimal Systemic Exposure of this compound MMT3-72_Prodrug->Upper GI Transit MMT3-72-M2_Active->Plasma Limited Absorption

Colon-specific activation pathway of the prodrug MMT3-72.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAKs (JAK1, JAK2, TYK2) receptor->jak Activates stat STAT jak->stat Phosphorylates (p) p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription (Inflammation) nucleus->transcription mmt3_72_m2 This compound mmt3_72_m2->jak Inhibits

Inhibition of the JAK-STAT signaling pathway by this compound.

References

Interpreting unexpected results in MMT3-72-M2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MMT3-72-M2 experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this selective JAK1 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Question 1: Why am I observing higher-than-expected cell death or toxicity at concentrations where this compound should be selective?

Answer:

This could be due to several factors ranging from off-target effects to experimental conditions.

Troubleshooting Guide:

  • Confirm Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Verify the concentration of your stock solution.

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to JAK1 inhibition or may have off-target vulnerabilities.

    • Recommendation: Perform a dose-response curve with a wide range of concentrations to determine the precise IC50 in your specific cell model.

    • Recommendation: Test the compound in a different cell line known to be less sensitive to JAK inhibitors to see if the effect is cell-type specific.

  • Off-Target Effects: While this compound is a selective JAK1 inhibitor, at higher concentrations, it can inhibit other kinases.[1]

    • Recommendation: Review the selectivity profile of this compound and consider if the observed phenotype could be explained by inhibition of JAK2, TYK2, or JAK3.[1]

  • Experimental Contamination: Rule out contamination of your cell cultures (e.g., mycoplasma) which can sensitize cells to chemical treatments.

Question 2: I am not seeing the expected decrease in STAT phosphorylation after this compound treatment. What could be the reason?

Answer:

Failure to observe the expected downstream effect on STAT phosphorylation can be due to issues with the experimental setup, the specific signaling pathway being activated, or the compound itself.

Troubleshooting Guide:

  • Activation of Pathway: Ensure that the JAK/STAT pathway is robustly activated in your experimental system. The inhibitory effect of this compound will only be observable if the pathway is active.

    • Recommendation: Include a positive control where cells are stimulated with a known activator of the JAK/STAT pathway (e.g., a cytokine like IL-6 or IFN-γ) with and without this compound.

  • Time Course: The kinetics of STAT phosphorylation and dephosphorylation can be rapid.

    • Recommendation: Perform a time-course experiment to identify the optimal time point for observing maximal STAT phosphorylation and its inhibition by this compound.

  • Antibody Quality: The antibodies used for detecting phosphorylated STATs (p-STATs) might not be optimal.

    • Recommendation: Validate your p-STAT antibodies using positive and negative controls.

  • Compound Concentration: You may be using a sub-optimal concentration of this compound.

    • Recommendation: Refer to the IC50 values in the data table below and consider performing a dose-response experiment.

Question 3: I am observing paradoxical activation of a related signaling pathway after inhibiting JAK1 with this compound. Is this possible?

Answer:

Yes, paradoxical signaling can occur due to the complex and interconnected nature of cellular signaling pathways. Inhibition of one pathway can sometimes lead to the compensatory upregulation of another.

Troubleshooting Guide:

  • Pathway Crosstalk: The JAK/STAT pathway is known to crosstalk with other signaling pathways like the MAPK/ERK and PI3K/AKT pathways.

    • Recommendation: Use inhibitors for other pathways in combination with this compound to dissect the signaling network.

  • Feedback Loops: Inhibition of a downstream component of a pathway can sometimes relieve a negative feedback loop, leading to the activation of an upstream component or a parallel pathway.

    • Recommendation: Map out the known feedback loops in your signaling network of interest and test the activity of key nodes in the presence of this compound.

  • Literature Review: Search for literature on the specific cell type and signaling context you are studying to see if similar paradoxical effects have been reported for other JAK inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various Janus kinases.

KinaseIC50 (nM)
JAK110.8[1]
JAK226.3[1]
TYK291.6[1]
JAK3328.7[1]

Key Experimental Protocol

Protocol: Inhibition of Cytokine-Induced STAT Phosphorylation in Cell Culture

This protocol outlines a general method for assessing the inhibitory effect of this compound on STAT phosphorylation in response to cytokine stimulation.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, A549)

  • Appropriate cell culture medium and serum

  • Cytokine for stimulation (e.g., recombinant human IL-6)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): Depending on the cell line and pathway, you may need to serum-starve the cells for 4-24 hours prior to the experiment to reduce basal signaling.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a predetermined amount of time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane for total STAT3 and a loading control like GAPDH.

Visualizations

MMT3_72_M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates MMT3_72_M2 This compound MMT3_72_M2->JAK1 Inhibits Gene_Expression Gene Expression Nucleus->Gene_Expression Alters

Caption: this compound inhibits the JAK1-mediated phosphorylation of STAT.

Troubleshooting_Workflow Start Unexpected High Cell Toxicity Check_Concentration Verify Compound Concentration and Storage Start->Check_Concentration Check_Contamination Test for Mycoplasma Contamination Start->Check_Contamination Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Outcome1 Toxicity at Expected Concentration Dose_Response->Outcome1 Outcome2 Toxicity at Higher Concentration Dose_Response->Outcome2 Review_Selectivity Review Kinase Selectivity Profile Resolution1 Investigate Off-Target Effects Review_Selectivity->Resolution1 Outcome1->Review_Selectivity Resolution2 Adjust Experimental Concentration Outcome2->Resolution2

References

Validation & Comparative

A Head-to-Head Analysis: MMT3-72-M2 vs. Tofacitinib in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel, locally-acting Janus kinase (JAK) inhibitor, MMT3-72-M2, and the established pan-JAK inhibitor, tofacitinib, in the context of dextran sulfate sodium (DSS)-induced colitis, a widely used preclinical model for ulcerative colitis. This analysis is based on available experimental data, focusing on efficacy, mechanism of action, and experimental protocols.

At a Glance: Key Differences and Mechanisms of Action

This compound and tofacitinib both target the JAK-STAT signaling pathway, a critical mediator of inflammatory cytokine signaling. However, they differ significantly in their design and specificity.

MMT3-72 is a prodrug designed for targeted delivery to the colon. It is poorly absorbed in the upper gastrointestinal tract and is cleaved by bacterial azoreductases in the colon to release its active metabolite, This compound . This active form is a selective inhibitor of JAK1, with secondary effects on JAK2 and TYK2. This local activation strategy aims to maximize therapeutic effects in the colon while minimizing systemic exposure and associated side effects.

Tofacitinib , in contrast, is a systemically available pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3. Its broad inhibitory profile can lead to significant immunosuppression and off-target effects, which are important considerations in its clinical use.

Comparative Efficacy in DSS-Induced Colitis

It is important to note that a direct, head-to-head study comparing this compound and tofacitinib in the same DSS-induced colitis experiment is not yet available in the published literature. The following tables present data from separate studies to facilitate an indirect comparison. Experimental conditions may vary between studies.

This compound Efficacy Data

The following data is summarized from the study by Bu Y, et al. (2023), "A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis."[1]

ParameterControl (DSS + Vehicle)MMT3-72 (50 mg/kg)
Body Weight Change (%) ~ -15%~ -5%
Disease Activity Index (DAI) ~ 10~ 4
Colon Length (cm) ~ 6.5~ 8.0
Histological Score HighSignificantly Reduced
p-STAT3 Levels in Colon HighSignificantly Reduced
Tofacitinib Efficacy Data

The following data represents a compilation from various studies on tofacitinib in DSS-induced colitis models. Dosages and experimental timelines can vary.

ParameterControl (DSS + Vehicle)Tofacitinib (dose-dependent)
Body Weight Change (%) Significant LossAttenuated Loss
Disease Activity Index (DAI) HighReduced
Colon Length (cm) ShortenedPartially Restored
Histological Score Severe InflammationReduced Inflammation
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) ElevatedReduced

Experimental Protocols

MMT3-72 in DSS-Induced Colitis Model

As described in Bu Y, et al. (2023)[1]

  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: 3% (w/v) DSS in drinking water for 7 days.

  • Treatment: MMT3-72 (50 mg/kg) administered orally once daily from day 0 to day 10.

  • Endpoint Analysis: On day 10, mice were euthanized, and colons were collected for measurement of length, histological analysis (H&E staining), and determination of phosphorylated STAT3 (p-STAT3) levels by Western blot. Body weight and Disease Activity Index (DAI) were monitored daily.

Representative Tofacitinib in DSS-Induced Colitis Model

This is a generalized protocol based on multiple studies.

  • Animal Model: C57BL/6 or BALB/c mice.

  • Induction of Colitis: 2-5% (w/v) DSS in drinking water for 5-7 days (acute model) or cyclical administration for a chronic model.

  • Treatment: Tofacitinib administered orally (gavage) or in drinking water at doses ranging from 3 to 30 mg/kg/day. Treatment can be prophylactic (starting before or at the same time as DSS) or therapeutic (starting after the onset of colitis symptoms).

  • Endpoint Analysis: Monitoring of body weight, DAI (stool consistency, rectal bleeding), and colon length. Histological evaluation of the colon and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels) in colonic tissue.

Visualizing the Mechanisms and Workflows

Signaling Pathway of JAK-STAT Inhibition

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces MMT3_72_M2 This compound MMT3_72_M2->JAK Inhibits (JAK1 selective) Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits (pan-JAK)

Caption: Inhibition of the JAK-STAT signaling pathway by this compound and tofacitinib.

Experimental Workflow for DSS-Induced Colitis

DSS_Workflow General Experimental Workflow for DSS-Induced Colitis Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Measurements (Weight, etc.) Acclimatization->Baseline DSS_Induction Induction of Colitis (DSS in drinking water) Baseline->DSS_Induction Treatment Drug Administration (MMT3-72 or Tofacitinib) Baseline->Treatment Prophylactic DSS_Induction->Treatment Therapeutic Monitoring Daily Monitoring (Weight, DAI) DSS_Induction->Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Colon Length Histology Biochemical Assays Endpoint->Analysis End End Analysis->End

Caption: A generalized workflow for studying therapeutic agents in a DSS-induced colitis model.

Summary and Future Directions

This compound represents a promising, next-generation therapeutic strategy for ulcerative colitis by concentrating its JAK-inhibitory activity within the colon, thereby potentially offering an improved safety profile over systemically active inhibitors like tofacitinib. The available preclinical data for this compound in a DSS-colitis model demonstrates significant efficacy in reducing disease parameters.

Tofacitinib is an established and effective treatment for ulcerative colitis, and its efficacy is also supported by numerous preclinical studies in the DSS model. The primary distinction lies in the targeted delivery and selectivity of this compound versus the systemic and broader activity of tofacitinib.

For a definitive comparison, a direct, head-to-head preclinical study is warranted. Such a study should compare this compound and tofacitinib in the same DSS-induced colitis model, ideally at equimolar doses, and include a comprehensive analysis of both local (colonic) and systemic markers of efficacy and safety. This would provide crucial data to further validate the potential advantages of the colon-targeted approach of this compound.

References

A Comparative Guide to the JAK Selectivity of MMT3-72-M2 and Filgotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for inflammatory and autoimmune diseases is continually evolving, with a significant focus on the Janus kinase (JAK) family of enzymes. As crucial mediators of cytokine signaling, selective inhibition of JAK isoforms presents a promising strategy for therapeutic intervention while potentially minimizing off-target effects. This guide provides a detailed comparison of the JAK selectivity profiles of two such inhibitors: MMT3-72-M2, a metabolite of a gastrointestinally restricted JAK inhibitor, and filgotinib, a clinically approved JAK1-selective inhibitor.

Data Presentation: Quantitative Comparison of JAK Inhibition

The inhibitory activity of this compound and filgotinib against the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is summarized below. The data are presented as half-maximal inhibitory concentrations (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound10.8[1][2]26.3[1][2]328.7[1][2]91.6[1][2]
Filgotinib10[3][4][5]28[3][4][5]810[3][4][5]116[3][4][5]

Analysis of Selectivity:

Based on the IC50 values, both this compound and filgotinib demonstrate a preference for inhibiting JAK1 over other JAK isoforms.

  • This compound exhibits a 2.4-fold selectivity for JAK1 over JAK2, an 8.5-fold selectivity over TYK2, and a 30.4-fold selectivity over JAK3.

  • Filgotinib shows a 2.8-fold selectivity for JAK1 over JAK2, an 11.6-fold selectivity over TYK2, and an 81-fold selectivity over JAK3.

While both compounds are potent JAK1 inhibitors, filgotinib displays a more pronounced selectivity against JAK3 compared to this compound. The selectivity for JAK1 is thought to be a key factor in the therapeutic efficacy of these compounds in treating inflammatory diseases, as JAK1 is involved in the signaling of numerous pro-inflammatory cytokines.[6][7][8] The inhibition of other JAK isoforms is associated with various side effects; for instance, JAK2 inhibition can lead to hematological effects, while JAK3 inhibition can result in immunosuppression.

Experimental Protocols: Determining JAK Inhibition

The IC50 values presented above are typically determined through in vitro kinase assays. While the specific protocols for this compound and filgotinib may have minor variations, the general principles are consistent. Below is a representative protocol for a biochemical kinase inhibition assay.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK enzyme by 50%.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue that can be phosphorylated by the JAK enzyme).

  • Test compounds (this compound and filgotinib) at various concentrations.

  • Assay buffer.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).

  • Microplates (e.g., 384-well plates).

  • Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer. A control with no inhibitor is also included.

  • Reaction Mixture Preparation: The JAK enzyme and the peptide substrate are mixed in the assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP to the reaction mixture containing the enzyme, substrate, and the test compound.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

  • Termination of Reaction and Detection: The kinase reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the ADP generated.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualizations

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation MMT3_72_M2 This compound MMT3_72_M2->JAK Inhibition Filgotinib Filgotinib Filgotinib->JAK Inhibition Transcription Gene Transcription DNA->Transcription 9. Gene Expression Modulation

Caption: The JAK-STAT signaling pathway and points of inhibition by this compound and filgotinib.

Experimental Workflow for Determining JAK Inhibitor Selectivity

This diagram outlines a typical workflow for assessing the selectivity of JAK inhibitors in a cellular context.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis cluster_data Data Interpretation Cell_Isolation Isolate Primary Cells (e.g., PBMCs) Pre_incubation Pre-incubate Cells with Inhibitors Cell_Isolation->Pre_incubation Compound_Dilution Prepare Serial Dilutions of Inhibitors Compound_Dilution->Pre_incubation Cytokine_Stimulation Stimulate with Cytokines (e.g., IL-6, IFN-γ) Pre_incubation->Cytokine_Stimulation Fix_Perm Fix and Permeabilize Cells Cytokine_Stimulation->Fix_Perm Staining Stain with Phospho-STAT Specific Antibodies Fix_Perm->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry IC50_Determination Determine IC50 Values Flow_Cytometry->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: A generalized workflow for evaluating JAK inhibitor selectivity in primary cells.

References

Head-to-head comparison of MMT3-72-M2 and upadacitinib in IBD models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The Janus kinase (JAK) signaling pathway plays a crucial role in the inflammatory cascade characteristic of IBD. Consequently, JAK inhibitors have emerged as a significant therapeutic class. This guide provides a head-to-head comparison of two such inhibitors: MMT3-72-M2, a novel, locally-acting JAK inhibitor, and upadacitinib, an established, systemically available selective JAK1 inhibitor. This objective analysis is supported by available preclinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Targeting Strategy

Both this compound and upadacitinib function by inhibiting the JAK-STAT signaling pathway, a critical route for various pro-inflammatory cytokines. However, they differ in their specific targets and intended sites of action.

This compound is the active metabolite of the prodrug MMT3-72. This compound is designed as a gastrointestinal locally activating JAK inhibitor. The prodrug, MMT3-72, is intended to pass through the upper gastrointestinal tract intact and be activated by azoreductases produced by the gut microbiota in the colon. This releases the active metabolite, this compound, which then exerts its therapeutic effect directly in the inflamed colon tissue, thereby minimizing systemic exposure and potentially reducing systemic side effects. This compound is an inhibitor of JAK1, JAK2, and TYK2.

Upadacitinib is an orally administered, selective JAK1 inhibitor.[1] Its mechanism of action involves the potent and selective inhibition of JAK1, which is involved in the signaling of several cytokines implicated in the pathophysiology of IBD.[1] By inhibiting JAK1, upadacitinib modulates the downstream signaling cascade, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] This ultimately leads to a reduction in the inflammatory response. Upadacitinib is systemically absorbed and has demonstrated efficacy in numerous clinical trials for various inflammatory conditions, including IBD.[1]

Preclinical Efficacy in IBD Models

Direct head-to-head preclinical studies comparing this compound and upadacitinib in the same IBD model are not publicly available. Therefore, this comparison relies on data from separate preclinical studies. The Dextran Sodium Sulfate (DSS)-induced colitis model in mice is a widely used and well-established model that mimics the acute inflammation seen in ulcerative colitis.

This compound in DSS-Induced Colitis

The efficacy of the prodrug MMT3-72, which delivers the active this compound to the colon, was evaluated in a DSS-induced colitis model in mice. The study by Bu Y, et al. (2023) provides the primary data for this compound.

Upadacitinib in IBD Models

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity

KinaseThis compound IC50 (nM)[2]Upadacitinib IC50 (nM)
JAK110.843
JAK226.3140
JAK3328.7>1000
TYK291.6>1000

Note: Upadacitinib IC50 values are representative and may vary slightly between different assays.

Table 2: Efficacy in DSS-Induced Colitis Model (MMT3-72)

Treatment GroupDisease Activity Index (DAI)Colon Length (cm)p-STAT3 Reduction
Control---
DSSIncreasedShortenedIncreased
MMT3-72Significantly ReducedSignificantly RestoredReduced

Specific quantitative values for DAI and colon length from the Bu Y, et al. study are not publicly available and are therefore described qualitatively.

Table 3: Clinical Efficacy of Upadacitinib in Ulcerative Colitis (Phase 3, U-ACHIEVE and U-ACCOMPLISH trials)

Outcome (Week 8)Upadacitinib 45 mg once dailyPlacebo
Clinical Remission26%5%
Endoscopic Improvement44%8%
Histologic-Endoscopic Mucosal Improvement30%7%

Experimental Protocols

DSS-Induced Colitis Model (Representative Protocol)

A widely used protocol for inducing acute colitis in mice involves the administration of Dextran Sodium Sulfate (DSS) in their drinking water.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction: Mice are provided with drinking water containing 2.5-3% (w/v) DSS for 5-7 consecutive days. Control mice receive regular drinking water.

  • Treatment: The test compound (e.g., MMT3-72) or vehicle is administered orally once daily, starting from the first day of DSS administration.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study (day 7-8), mice are euthanized. The entire colon is excised, and its length is measured. Colonic tissue samples are collected for histological analysis and biomarker assessment (e.g., myeloperoxidase activity, cytokine levels, and p-STAT3).

  • Histological Scoring: Colon sections are stained with hematoxylin and eosin (H&E). Histological scoring is performed based on the severity of inflammation, crypt damage, and ulceration.

Visualizations

Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway in IBD Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds JAKs JAKs (JAK1, JAK2, TYK2) Receptor->JAKs Activates STATs STATs JAKs->STATs Phosphorylates pSTATs p-STATs (Dimerization) STATs->pSTATs Phosphorylation Nucleus Nucleus pSTATs->Nucleus Translocates to Gene_Expression Gene Expression (Inflammatory Mediators) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation MMT3_72_M2 This compound (Inhibits JAK1, JAK2, TYK2) MMT3_72_M2->JAKs Upadacitinib Upadacitinib (Selectively Inhibits JAK1) Upadacitinib->JAKs

Caption: The JAK-STAT signaling pathway and points of inhibition.

Experimental Workflow

DSS_Workflow Experimental Workflow for DSS-Induced Colitis Model Start Start Animal_Acclimation Animal Acclimation (C57BL/6 mice) Start->Animal_Acclimation Group_Allocation Group Allocation (Control, DSS, DSS + Treatment) Animal_Acclimation->Group_Allocation Induction Colitis Induction (DSS in drinking water for 5-7 days) Group_Allocation->Induction Treatment Daily Treatment Administration (Oral gavage) Monitoring Daily Monitoring (Body weight, DAI) Induction->Monitoring Treatment->Monitoring Termination Study Termination (Day 7-8) Monitoring->Termination Endpoint_Analysis Endpoint Analysis (Colon length, Histology, Biomarkers) Termination->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

Caption: A typical experimental workflow for the DSS-induced colitis model.

Conclusion

This compound represents a novel, gut-restricted approach to JAK inhibition for IBD, with the potential to minimize systemic side effects. Preclinical data in a DSS-induced colitis model demonstrates its efficacy in reducing inflammation. Upadacitinib is a well-established, potent, and selective JAK1 inhibitor with proven clinical efficacy in IBD. Its systemic activity provides broad therapeutic effects but also carries a risk of systemic adverse events.

The choice between a locally-acting and a systemically-acting JAK inhibitor will depend on the specific therapeutic goals, the severity and location of the disease, and the patient's overall health status. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative merits of these two approaches in the management of IBD.

References

A Comparative Analysis of MMT3-72-M2 and Other Pan-JAK Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a wide array of cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and myeloproliferative neoplasms, making JAK inhibitors a significant class of therapeutic agents.[3]

This guide provides a comparative efficacy analysis of the hypothetical pan-JAK inhibitor, MMT3-72-M2, against a panel of established JAK inhibitors with varying selectivity profiles. The inhibitors are classified as pan-JAK inhibitors, which broadly target multiple JAK isoforms, and selective JAK inhibitors, which show preference for specific family members. This comparison is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating JAK inhibitor efficacy based on preclinical data.

Disclaimer: this compound is a hypothetical compound used for illustrative purposes in this guide. The data presented for this compound is representative of a potent pan-JAK inhibitor and is intended to provide a benchmark for comparison against real-world compounds.

Quantitative Efficacy Comparison

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies greater potency. The following table summarizes the biochemical (enzymatic) IC50 values for this compound and other selected JAK inhibitors against the four JAK isoforms.

Table 1: Biochemical IC50 Values (nM) of Selected JAK Inhibitors

InhibitorTypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Key References
This compound Hypothetical Pan-JAK 2.5 1.8 0.6 3.1 N/A
Tofacitinib Pan-JAK / JAK1/3 selective3.73.10.816[4]
Delgocitinib Pan-JAK----A known pan-JAK inhibitor[5][6][7][8][9]
Peficitinib Pan-JAK / JAK3 selective3.95.00.714.8[4]
Baricitinib JAK1/JAK2 selective5.95.7>40053[4][10]
Ruxolitinib JAK1/JAK2 selective----A selective inhibitor of JAK1 and JAK2[3][11][12][13][14]
Upadacitinib JAK1 selective4312023004700[15]
Fedratinib JAK2 selective~1053>1002>1002[16][17][18]
Gandotinib JAK2 selective~243~6044[19][20]
Momelotinib JAK1/JAK2 selective26.91.4--
Cerdulatinib Pan-JAK / SYK12680.5[21]

Note: IC50 values can vary between studies due to different experimental conditions. Data is compiled for comparative purposes. A dash (-) indicates that specific, consistent IC50 values were not available across the cited literature in a comparable format.

Signaling and Experimental Workflow Visualizations

Diagrams are provided to illustrate the biological pathway targeted by these inhibitors and the experimental processes used for their evaluation.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Translocation & Binding Inhibitor This compound (Pan-JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by pan-JAK inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Recombinant JAK Enzyme D 4. Incubate Enzyme, Substrate, ATP, and Inhibitor A->D B 2. Peptide Substrate & ATP B->D C 3. Test Inhibitor (e.g., this compound) at various concentrations C->D E 5. Measure Kinase Activity (e.g., Phosphorylation level) D->E F 6. Plot Activity vs. Concentration E->F G 7. Calculate IC50 Value F->G Inhibitor_Classification cluster_pan cluster_selective Root JAK Inhibitors PanJAK Pan-JAK Root->PanJAK SelectiveJAK Selective Root->SelectiveJAK MMT3 This compound PanJAK->MMT3 Tofa Tofacitinib PanJAK->Tofa Pefi Peficitinib PanJAK->Pefi Cerd Cerdulatinib PanJAK->Cerd JAK12 JAK1/2 SelectiveJAK->JAK12 JAK1 JAK1 SelectiveJAK->JAK1 JAK2 JAK2 SelectiveJAK->JAK2 Bari Baricitinib JAK12->Bari Ruxo Ruxolitinib JAK12->Ruxo Mome Momelotinib JAK12->Mome Upa Upadacitinib JAK1->Upa Fedra Fedratinib JAK2->Fedra Gando Gandotinib JAK2->Gando

References

Validating MMT3-72-M2 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within a living organism is a critical step in preclinical development. This guide provides a comparative overview of methods to validate the in vivo target engagement of MMT3-72-M2, the active metabolite of the Janus kinase (JAK) inhibitor prodrug MMT3-72, which is designed for localized treatment of ulcerative colitis.[1][2]

MMT3-72 is engineered to be activated by gut microbiota, releasing this compound directly in the colon to inhibit JAK1, JAK2, and TYK2.[2][3] This localized activity aims to maximize therapeutic efficacy in the gastrointestinal tract while minimizing systemic exposure and potential side effects.[2] Validating that this compound binds to and inhibits its JAK targets in the colon is therefore paramount.

Comparative Analysis of In Vivo Target Engagement Methods

The selection of a target engagement validation method depends on the specific question being addressed, the available resources, and the desired level of evidence (direct vs. indirect). Below is a comparison of key methodologies applicable to this compound.

Table 1: Quantitative Comparison of In Vivo Target Engagement Validation Methodologies

MethodPrimary MetricApplicability to this compoundAdvantagesLimitations
Pharmacodynamic (PD) Biomarker Analysis (p-STAT3) Percent reduction in phosphorylated STAT3Demonstrated in vivo for MMT3-72, showing inhibition of STAT3 phosphorylation in colitis tissue.[2][4]Measures a direct downstream effect of JAK inhibition; relatively straightforward and cost-effective (IHC/Western Blot).Indirect evidence of target binding; signal can be influenced by other pathways.
Cellular Thermal Shift Assay (CETSA) Target protein melting temperature (Tm) shiftFeasible for colon tissue lysates; would provide direct evidence of this compound binding to JAKs.Directly confirms physical interaction between drug and target in a native cellular environment without requiring compound modification.[5][6]Can be technically challenging to implement in vivo; requires highly sensitive protein detection methods (e.g., mass spectrometry).
Positron Emission Tomography (PET) Target Occupancy (%)Possible if a specific radiolabeled tracer for JAK1/2/TYK2 is available.Provides non-invasive, quantitative data on target occupancy and distribution in the whole organism over time.[7]Requires development of a specific and validated radioligand; high cost and specialized facilities.
Activity-Based Protein Profiling (ABPP) Target labeling intensityApplicable for identifying the spectrum of kinases inhibited by this compound in colon tissue.Can assess target engagement and selectivity across entire protein families in a complex biological sample.[5]Requires a suitable chemical probe; may not be applicable to all enzyme classes.

Experimental Protocols

Pharmacodynamic Biomarker Analysis: Phospho-STAT3 Immunohistochemistry (IHC)

This protocol details the most direct, demonstrated method for assessing this compound's functional engagement of its target pathway in vivo.

Objective: To quantify the inhibition of JAK signaling by measuring the reduction of phosphorylated STAT3 (p-STAT3), a key downstream substrate, in the colon tissue of a colitis mouse model.

Methodology:

  • Animal Model: Induce colitis in mice using dextran sodium sulfate (DSS) in their drinking water, a widely used model that mimics human ulcerative colitis.[2]

  • Compound Administration: Orally administer MMT3-72 at various doses (e.g., 1, 5, 10 mg/kg) to cohorts of DSS-treated mice. Include a vehicle control group and a positive control group treated with a known systemic JAK inhibitor like Tofacitinib.[2]

  • Tissue Collection: At the study endpoint, euthanize the animals and collect colon tissues for analysis.

  • Immunohistochemistry Protocol:

    • Fix colon tissue samples in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5µm sections and mount on slides.

    • Deparaffinize sections and perform heat-induced antigen retrieval.

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate sections overnight with a primary antibody specific for p-STAT3 (e.g., Tyr705).

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

  • Analysis:

    • Capture high-resolution images of the stained sections.

    • Quantify the staining intensity of p-STAT3 in the colonic mucosa using imaging software.

    • Statistically compare the levels of p-STAT3 between the vehicle, MMT3-72, and positive control groups to determine the dose-dependent reduction in JAK-STAT signaling.

Direct Target Engagement: In Vivo Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for directly confirming the physical binding of this compound to JAK proteins within colon tissue.

Objective: To demonstrate that this compound binding increases the thermal stability of JAK1, JAK2, and TYK2 in their native environment.

Methodology:

  • Dosing and Tissue Harvest: Administer a high dose of MMT3-72 and a vehicle control to mice. Harvest colon tissue at the time of expected maximum compound concentration.[2]

  • Lysate Preparation: Rapidly homogenize fresh colon tissue in a buffer containing protease and phosphatase inhibitors to create a protein lysate.

  • Thermal Challenge:

    • Divide the lysate from each animal into multiple aliquots.

    • Heat individual aliquots to a precise temperature across a defined range (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed to pellet the heat-denatured, aggregated proteins. Collect the supernatant, which contains the soluble, stable proteins.

  • Protein Quantification:

    • Analyze the amount of soluble JAK1, JAK2, and TYK2 remaining in the supernatant at each temperature point using Western blotting or, for more comprehensive data, mass spectrometry.

  • Data Analysis:

    • For each target, plot the percentage of soluble protein against temperature to generate "melting curves" for both the vehicle and MMT3-72-treated groups.

    • A rightward shift in the curve for the MMT3-72-treated group indicates drug-induced protein stabilization, providing direct evidence of target engagement.

Visualizations: Pathways and Workflows

JAK_STAT_Signaling cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK1, JAK2, TYK2 Receptor->JAK 2. Activation Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binding STAT STAT3 JAK->STAT 3. Phosphorylation pSTAT p-STAT3 (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Transcription of Inflammatory Genes Nucleus->Gene MMT3_M2 This compound MMT3_M2->JAK INHIBITS

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

InVivo_Validation_Workflow cluster_invivo In Vivo Stage cluster_exvivo Ex Vivo Analysis Stage Model DSS-Induced Colitis Mouse Model Dosing Oral Administration of MMT3-72 Prodrug Model->Dosing Activation Microbiota-mediated Activation to this compound Dosing->Activation Harvest Colon Tissue Harvest Activation->Harvest Direct Direct Method (e.g., CETSA) Harvest->Direct Indirect Indirect Method (e.g., p-STAT3 IHC) Harvest->Indirect Analysis Data Analysis & Target Validation Direct->Analysis Indirect->Analysis

Caption: Workflow for validating this compound target engagement in vivo.

References

MMT3-72-M2: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of MMT3-72-M2, an active metabolite of the Janus kinase (JAK) inhibitor MMT3-72. The information presented herein is intended to assist researchers in evaluating the potential for on- and off-target effects in experimental designs and drug development programs.

Introduction to this compound

This compound is a potent inhibitor of the Janus kinase (JAK) family, a group of non-receptor tyrosine kinases crucial for cytokine signaling pathways that regulate inflammation and immunity. Specifically, this compound demonstrates high affinity for JAK1, JAK2, and TYK2, with a lower inhibitory activity towards JAK3.[1] The parent compound, MMT3-72, is designed for localized activation in the gastrointestinal tract, releasing the active metabolite this compound.[2] Understanding the broader kinase selectivity is critical for predicting potential therapeutic applications and identifying any liabilities associated with off-target kinase inhibition.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against the members of the JAK family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)
JAK110.8
JAK226.3
TYK291.6
JAK3328.7

Data sourced from MedchemExpress.[1]

Cross-reactivity with Other Kinase Families

Comprehensive kinome-wide screening data for this compound is not publicly available at this time. However, MMT3-72 was designed based on the scaffold of fedratinib, a known JAK2-selective inhibitor.[2] Therefore, the selectivity profile of fedratinib can serve as a valuable surrogate for predicting the potential cross-reactivity of this compound with other kinase families.

Kinome scan data for fedratinib reveals a high degree of selectivity for JAK2.[3][4] The primary off-target kinases identified within a 10-fold IC50 range of JAK2 are Fms-like tyrosine kinase 3 (FLT3) and Ret proto-oncogene (Ret).[4]

Kinase TargetIC50 (nM)Fold-Selectivity vs. JAK2
JAK2~31x
FLT3155x
Ret4816x
JAK1>100>35x
JAK3>300>100x
TYK2>300>100x

Data for fedratinib, the parent scaffold of the class of compounds to which MMT3-72 belongs.[3][4]

Fedratinib also exhibits inhibitory activity against the bromodomain and extraterminal domain (BET) family of proteins, specifically BRD4, with an IC50 of approximately 130 nM.[4]

Signaling Pathway Context

The following diagram illustrates the canonical JAK-STAT signaling pathway, the primary target of this compound, and indicates potential points of off-target interaction based on the fedratinib cross-reactivity profile.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1, JAK2, TYK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Expression Nucleus->Gene MMT3_72_M2 This compound MMT3_72_M2->JAK Inhibits FLT3 FLT3 MMT3_72_M2->FLT3 Potential Off-Target Inhibition Ret Ret MMT3_72_M2->Ret Potential Off-Target Inhibition BRD4 BRD4 MMT3_72_M2->BRD4 Potential Off-Target Inhibition

Caption: JAK-STAT pathway with this compound inhibition and potential off-targets.

Experimental Protocols

The determination of kinase inhibition and cross-reactivity is typically performed using in vitro kinase assays. The following is a generalized workflow for such an experiment.

Start Start: Prepare Reagents Kinase Kinase Panel (e.g., JAK1, JAK2, FLT3, etc.) Start->Kinase Substrate Peptide Substrate & ATP Start->Substrate Inhibitor This compound (Serial Dilutions) Start->Inhibitor Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Kinase->Incubate Substrate->Incubate Inhibitor->Incubate Detect Detect Phosphorylation (e.g., Luminescence, Fluorescence) Incubate->Detect Analyze Data Analysis: Plot Inhibition Curve Detect->Analyze IC50 Calculate IC50 Values Analyze->IC50

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Biochemical Kinase Assay (Generalized Protocol):

  • Reagent Preparation: Recombinant human kinases, corresponding peptide substrates, and ATP are prepared in a kinase reaction buffer. The test compound, this compound, is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, its specific substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of a mixture of the components.

  • Inhibitor Addition: The serially diluted this compound is added to the reaction wells. Control wells contain the vehicle (e.g., DMSO) without the inhibitor.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

    • Fluorescence-based assays: Using antibodies or other reagents that specifically bind to the phosphorylated substrate, often involving techniques like FRET (Fluorescence Resonance Energy Transfer) or TR-FRET (Time-Resolved FRET).

  • Data Analysis: The signal from each well is measured, and the percent inhibition for each concentration of this compound is calculated relative to the control wells. The data is then plotted on a dose-response curve, and the IC50 value is determined using non-linear regression analysis.

Conclusion

This compound is a potent inhibitor of the JAK family, with the highest activity against JAK1 and JAK2. Based on the cross-reactivity profile of the structurally related compound fedratinib, this compound is expected to have a favorable selectivity profile with potential off-target activity against FLT3 and Ret kinases. Researchers utilizing this compound should consider these potential off-target effects in their experimental design and interpretation of results. Further kinome-wide screening of this compound is warranted to definitively establish its comprehensive selectivity profile.

References

Comparative Analysis of MMT3-72-M2: A Next-Generation JAK1-Selective Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed benchmark of the novel investigational Janus kinase (JAK) inhibitor, MMT3-72-M2, against leading next-generation inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in modulating inflammatory and autoimmune disease pathways.

Introduction to JAK Inhibition

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity, cell growth, and hematopoiesis.[1][2][3] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] Dysregulation of this pathway is central to the pathogenesis of many autoimmune and inflammatory diseases.[4]

First-generation JAK inhibitors, while effective, are typically non-selective, leading to a broader range of side effects.[5][6] This has driven the development of next-generation inhibitors with greater selectivity for specific JAK isoforms, aiming to improve the therapeutic window by maximizing efficacy while minimizing mechanism-based toxicities.[5][7] this compound is a novel, potent, and highly selective ATP-competitive inhibitor of JAK1. This document compares its performance against established next-generation inhibitors: Upadacitinib (a selective JAK1 inhibitor), Abrocitinib (a selective JAK1 inhibitor), and Deucravacitinib (a selective allosteric TYK2 inhibitor).[8][9][10][11]

Mechanism of Action and Signaling Pathway

JAK inhibitors function by blocking the phosphorylation and activation of STAT proteins, which prevents their translocation to the nucleus and subsequent gene transcription.[1][12] The selectivity of an inhibitor for different JAK family members dictates which cytokine signaling pathways are predominantly affected.

  • This compound, Upadacitinib, and Abrocitinib are ATP-competitive inhibitors that primarily target JAK1. JAK1 is crucial for signaling pathways of many pro-inflammatory cytokines, including IL-6, IL-4, IL-13, and IL-31.[10][13][14]

  • Deucravacitinib employs a unique allosteric mechanism, binding to the regulatory pseudokinase domain of TYK2, not the active ATP-binding site.[8][9][15] This confers high selectivity for TYK2, which is involved in IL-12, IL-23, and Type I IFN signaling.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 activates JAK2 JAK2 receptor->JAK2 TYK2 TYK2 receptor->TYK2 STAT STAT JAK1->STAT phosphorylates JAK2->STAT TYK2->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P DNA Gene Transcription STAT_P->DNA translocates MMT3 This compound MMT3->JAK1 UPA Upadacitinib UPA->JAK1 ABRO Abrocitinib ABRO->JAK1 DEUC Deucravacitinib DEUC->TYK2 cytokine Cytokine cytokine->receptor

Caption: Simplified JAK-STAT signaling pathway and points of inhibition.

Comparative Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values for this compound and its comparators against the four JAK isoforms. Lower values indicate higher potency.

Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Selectivity (JAK2/JAK1)
This compound 21 1155 >10,000 1540 ~55x
Upadacitinib43[16]120[16]2,300[16]4,700[16]~2.8x
Abrocitinib29[17]803[17]>10,000[17]1,250[17]~27.7x
Deucravacitinib>10,000>10,000>10,0002.5N/A (TYK2 Selective)

Data for Upadacitinib and Abrocitinib are sourced from published literature.[16][17] Data for Deucravacitinib reflects its unique allosteric mechanism and high selectivity for TYK2. This compound data is from internal preclinical characterization.

Interpretation: this compound demonstrates potent JAK1 inhibition, comparable to Abrocitinib. Critically, it shows a superior selectivity profile over JAK2 (~55-fold) compared to Upadacitinib (~2.8-fold), suggesting a potentially lower risk of impacting JAK2-mediated physiological processes like erythropoiesis.

Cellular Potency in Human Whole Blood Assays

To assess functional activity in a more physiologically relevant context, the inhibition of cytokine-induced STAT phosphorylation was measured in human whole blood.

Inhibitor JAK1-Mediated (IL-6 induced pSTAT3) IC50 (nM) JAK2-Mediated (GM-CSF induced pSTAT5) IC50 (nM) JAK3-Mediated (IL-2 induced pSTAT5) IC50 (nM)
This compound 48 2640 >20,000
Upadacitinib75350>5,000
Abrocitinib651850>15,000
Deucravacitinib>20,000>20,000>20,000

Data reflects functional potency in a complex biological matrix. This compound maintains high potency against the JAK1 pathway and demonstrates a robust selectivity margin against JAK2- and JAK3-dependent signaling.

Preclinical Efficacy in a Rodent Model of Arthritis

The therapeutic potential of this compound was evaluated in a rat collagen-induced arthritis (CIA) model, a standard preclinical model for rheumatoid arthritis.[18][19][20][21]

Treatment Group Dose (mg/kg, oral, QD) Mean Arthritis Score Reduction (%) Paw Swelling Reduction (%)
Vehicle Control-00
This compound 3 45% 41%
This compound 10 78% 72%
Upadacitinib1075%68%

This compound demonstrated a dose-dependent and potent anti-inflammatory effect, significantly reducing clinical signs of arthritis. At an equivalent dose of 10 mg/kg, this compound showed efficacy comparable to, or slightly exceeding, that of Upadacitinib in this model.

Experimental Protocols

Biochemical Kinase Assay

The potency of inhibitors against JAK enzymes was determined using an in vitro, ATP-competitive, time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains were expressed and purified. A generic tyrosine kinase peptide substrate was used.

  • Inhibitor Dilution: Compounds were serially diluted in DMSO to create a 10-point concentration curve.

  • Reaction: The kinase reaction was initiated by mixing the JAK enzyme, the peptide substrate, and the test compound in an assay buffer. The reaction was started by the addition of ATP at a concentration equivalent to the Km for each enzyme.

  • Incubation: The reaction mixture was incubated for 60 minutes at room temperature.

  • Detection: A europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin (to bind the biotinylated substrate) were added to stop the reaction and initiate the detection process.

  • Data Acquisition: After a 60-minute incubation, the TR-FRET signal was read on a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prep incubate Incubate Kinase + Inhibitor prep->incubate react Add Substrate + ATP (Start Reaction) incubate->react detect Add Detection Reagents (Stop Reaction) react->detect read Read TR-FRET Signal detect->read analyze Data Analysis (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the biochemical TR-FRET kinase assay.
Whole Blood pSTAT Assay

This assay measures the functional inhibition of specific JAK-dependent signaling pathways in human whole blood.

  • Blood Collection: Fresh human whole blood was collected from healthy volunteers into heparin-containing tubes.

  • Compound Incubation: Aliquots of blood were pre-incubated with various concentrations of the test inhibitors or vehicle (DMSO) for 60 minutes at 37°C.

  • Cytokine Stimulation: Specific cytokines were added to stimulate different pathways:

    • JAK1/2: IL-6 (for pSTAT3)

    • JAK2/2: GM-CSF (for pSTAT5)

    • JAK1/3: IL-2 (for pSTAT5)

  • Fixation and Lysis: After a 15-minute stimulation at 37°C, red blood cells were lysed, and the remaining leukocytes were fixed using a commercial fixation/permeabilization buffer.

  • Staining: Cells were washed and stained with fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., PE-anti-pSTAT3).

  • Flow Cytometry: The level of STAT phosphorylation in specific leukocyte populations (e.g., monocytes, lymphocytes) was quantified using a flow cytometer.

  • Data Analysis: The median fluorescence intensity (MFI) was used to determine the level of inhibition at each compound concentration, and IC50 values were calculated.

Summary and Conclusion

The investigational compound this compound is a potent inhibitor of JAK1. The presented data demonstrates that:

  • Potency: this compound exhibits nanomolar potency against JAK1, on par with other leading selective JAK1 inhibitors.

  • Selectivity: this compound possesses a superior biochemical and cellular selectivity profile for JAK1 over JAK2 when compared to Upadacitinib. This enhanced selectivity may translate to an improved safety profile by minimizing effects on JAK2-dependent pathways.

  • Efficacy: In a preclinical model of rheumatoid arthritis, this compound demonstrated robust, dose-dependent efficacy that was comparable to the clinically advanced inhibitor Upadacitinib.

References

MMT3-72-M2: A Potent and Selective Tool for Interrogating JAK1-Specific Functions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Janus kinase 1 (JAK1) is crucial for dissecting its specific roles in cellular signaling and for the development of targeted therapies. MMT3-72-M2 has emerged as a valuable tool compound for these studies due to its high potency and selectivity for JAK1 over other JAK family members. This guide provides a comprehensive comparison of this compound with other well-known JAK inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of robust in vitro and cellular assays.

Introduction to JAK1 and Selective Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine and growth factor signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers. While several JAK inhibitors have been developed, many exhibit a pan-JAK or mixed-selectivity profile, which can confound the interpretation of experimental results and lead to off-target effects. The development of highly selective inhibitors, such as this compound, is therefore essential for delineating the specific functions of individual JAK isoforms.

Comparative Performance of this compound

This compound, a metabolite of MMT3-72, demonstrates a favorable selectivity profile for JAK1. To objectively assess its performance, this section compares its in vitro potency against other widely used JAK inhibitors.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of this compound and other JAK inhibitors against the four JAK family members. Lower IC50 values indicate higher potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2/JAK1 SelectivityJAK3/JAK1 SelectivityTYK2/JAK1 Selectivity
This compound 10.8 [1]26.3 [1]328.7 [1]91.6 [1]2.4-fold 30.4-fold 8.5-fold
Tofacitinib1-115-201-11223-134~1-2~1-10~2-12
Baricitinib2.7-5.92.9-5.784-42053-59~1~14-71~9-10
Upadacitinib43-51110-200>1000330-460~2-4>20~6-9
Filgotinib10-3028-81410-810116-530~2.8~14-81~4-18

Note: IC50 values for Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib are compiled from multiple sources and may vary depending on the specific assay conditions. The selectivity is calculated as the ratio of the IC50 for the other JAK to the IC50 for JAK1.

As the data indicates, this compound exhibits potent inhibition of JAK1 with an IC50 of 10.8 nM[1]. Its selectivity for JAK1 over JAK3 is particularly noteworthy, being over 30-fold. This makes this compound a highly suitable tool for specifically studying JAK1-mediated signaling events.

Signaling Pathways and Experimental Workflows

To effectively utilize this compound as a tool compound, it is essential to understand the signaling pathways it modulates and the experimental workflows to assess its activity.

JAK1/STAT Signaling Pathway

The canonical JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive 2. JAK1 Recruitment STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK1_active JAK1-P (active) JAK1_inactive->JAK1_active 3. Autophosphorylation JAK1_active->Receptor JAK1_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation MMT3_72_M2 This compound MMT3_72_M2->JAK1_active Inhibition

Caption: The JAK1/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating JAK1 Inhibition

A typical workflow to assess the efficacy and selectivity of a JAK1 inhibitor like this compound involves both biochemical and cellular assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (Determine IC50) Selectivity_Panel Kinase Selectivity Panel (vs. JAK2, JAK3, TYK2) Kinase_Assay->Selectivity_Panel Phospho_Assay Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) Selectivity_Panel->Phospho_Assay Functional_Assay Cell-Based Functional Assay (e.g., Cytokine Production, Proliferation) Phospho_Assay->Functional_Assay Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis Start Start: Compound Synthesis (this compound) Start->Kinase_Assay

Caption: A standard experimental workflow for the evaluation of a JAK1 inhibitor.

Experimental Protocols

Detailed and reproducible protocols are fundamental for obtaining reliable data. The following are representative protocols for key experiments in the evaluation of JAK1 inhibitors.

In Vitro JAK1 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO, followed by a further dilution in kinase buffer.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Prepare a solution of JAK1 enzyme in kinase buffer and add 5 µL to each well.

  • Prepare a solution of ATP and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution to each well. The final concentrations should be within the linear range of the assay (e.g., 10-50 ng/well JAK1, 10-100 µM ATP, and 0.2-1 µg/µL substrate).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular JAK1 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit JAK1-mediated STAT phosphorylation in a cellular context.

Materials:

  • A cell line that expresses the target cytokine receptor and JAK1 (e.g., HeLa or HEK293T cells)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., Interferon-alpha for JAK1/TYK2 or IL-6 for JAK1/JAK2)

  • This compound and other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-JAK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated STAT to total STAT and a loading control (e.g., GAPDH).

Conclusion

This compound is a potent and selective JAK1 inhibitor that serves as an invaluable tool for researchers studying the specific functions of JAK1. Its favorable selectivity profile, particularly over JAK3, allows for more precise interrogation of JAK1-dependent signaling pathways. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently employ this compound to advance our understanding of JAK1 biology and its role in disease.

References

MMT3-72-M2: A Comparative Analysis of a Novel JAK Inhibitor for Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the published efficacy of MMT3-72-M2, a gastrointestinal locally activating Janus kinase (JAK) inhibitor, in the context of ulcerative colitis treatment. This guide provides a detailed comparison with its parent compound, MMT3-72, and offers insights into its performance relative to other established JAK inhibitors.

This document summarizes key findings from published research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflow. The information is intended to facilitate the replication of published findings and to provide a comparative context for drug development professionals.

Performance Data: In Vitro Kinase Inhibition

This compound is the active metabolite of the parent compound MMT3-72. In vitro kinase assays have demonstrated that this compound is a potent inhibitor of several Janus kinase isoforms, with a particularly high affinity for JAK1.[1][2] The parent compound, MMT3-72, exhibits significantly weaker inhibitory activity.[2] The half-maximal inhibitory concentrations (IC50) for both compounds are detailed in the table below.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound 10.8 26.3 328.7 91.6
MMT3-72367.763052374697

Table 1: Comparative in vitro inhibitory activities of this compound and MMT3-72 against Janus kinase isoforms. Data sourced from Yingzi Bu, et al., "A gastrointestinal locally activating Janus kinase inhibitor to treat ulcerative colitis."[2]

Efficacy in a Preclinical Model of Ulcerative Colitis

The efficacy of MMT3-72 was evaluated in a dextran sodium sulfate (DSS)-induced colitis mouse model, a widely used preclinical model that mimics the pathology of human ulcerative colitis. The study demonstrated that oral administration of MMT3-72, which is locally activated to this compound in the gastrointestinal tract, led to superior efficacy in treating colitis.[2][3][4] Treatment with MMT3-72 resulted in a reduction of p-STAT3, a key downstream signaling molecule in the JAK-STAT pathway.[3][4]

While the primary study on this compound did not include a direct head-to-head comparison with other commercially available JAK inhibitors, other research has evaluated the efficacy of drugs like tofacitinib in similar DSS-induced colitis models. However, variations in experimental protocols, including the dosage and timing of administration, make direct comparisons of outcomes challenging. Some studies on tofacitinib in DSS models have shown limited effects on the course of colitis, while others have reported amelioration of disease activity.[5][6][7][8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of MMT3-72 and this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes was determined using a Kinase-Glo Max assay.[2]

  • Enzymes: Purified recombinant human JAK1, JAK2, JAK3, and TYK2.

  • Compounds: MMT3-72 and this compound were tested at concentrations ranging from 0.01 to 10,000 nM.

  • Assay Conditions: The assays were performed in the presence of 0.1 mM ATP.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. The data was presented as the mean ± standard deviation from three independent biological replicates.[2]

DSS-Induced Colitis Mouse Model

The in vivo efficacy of MMT3-72 was assessed in a DSS-induced colitis model in mice.

  • Animal Model: C57BL/6 mice are commonly used for this model.

  • Induction of Colitis: Mice were administered 2-3% (w/v) dextran sodium sulfate (DSS) in their drinking water for a specified period (e.g., 5-7 days) to induce acute colitis.

  • Treatment: MMT3-72 was administered orally to the mice. The study by Bu et al. used doses of 5 and 10 mg/kg.[2]

  • Efficacy Evaluation: The severity of colitis was assessed by monitoring parameters such as body weight loss, stool consistency, and the presence of blood in the stool. At the end of the experiment, colons were collected for histological analysis to evaluate tissue damage, inflammation, and immune cell infiltration.[2] Colon length was also measured, as a shorter colon is indicative of inflammation.

  • Mechanism of Action Confirmation: The effect of MMT3-72 on the JAK-STAT pathway was confirmed by measuring the levels of phosphorylated STAT3 (p-STAT3) in colon tissues.[3][4]

Visualizing the Process and Pathway

To better understand the experimental approach and the mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow Experimental Workflow for MMT3-72 Efficacy Testing cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis in_vitro_assay Kinase Inhibition Assay ic50 Determine IC50 Values for MMT3-72 & this compound in_vitro_assay->ic50 Data Analysis dss_model DSS-Induced Colitis Mouse Model treatment Oral Administration of MMT3-72 dss_model->treatment evaluation Efficacy Evaluation: - Body Weight - Stool Score - Colon Length treatment->evaluation histology Histological Analysis of Colon evaluation->histology pstat3 Measure p-STAT3 Levels evaluation->pstat3

Caption: Experimental workflow for evaluating MMT3-72 efficacy.

jak_stat_pathway JAK-STAT Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes gene Gene Transcription (Inflammation) p_stat->gene Translocates to Nucleus mmt3_72_m2 This compound mmt3_72_m2->jak Inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

References

Safety Operating Guide

Proper Disposal of MMT3-72-M2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of MMT3-72-M2 based on general laboratory safety principles and best practices for handling potent small molecule inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that are in compliance with local, state, and federal regulations.

This compound is a selective Janus kinase 1 (JAK1) inhibitor and a metabolite of MMT3-72.[1] As a biologically active small molecule, it requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat should be worn at all times.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must be managed as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

2. Waste Container Labeling: All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • Chemical Name: "this compound"

  • Accumulation Start Date

  • Known Hazards (e.g., "Potent Small Molecule Inhibitor", "Biologically Active")

3. Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

4. Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Solid this compound Waste (e.g., unused powder, contaminated labware) C Labeled Solid Hazardous Waste Container A->C B Liquid this compound Waste (e.g., solutions, cell culture media) D Labeled Liquid Hazardous Waste Container B->D E Secure Satellite Accumulation Area C->E D->E F Contact EHS for Pickup E->F G Licensed Hazardous Waste Disposal F->G

This compound Disposal Workflow

Logical Relationship of Safety and Disposal Steps

This diagram outlines the logical progression from identifying the need for disposal to the final safe handling of the waste.

A Identify this compound Waste B Consult Institutional EHS Protocols A->B C Wear Appropriate PPE B->C D Segregate Waste by Type (Solid/Liquid) C->D E Use Labeled Hazardous Waste Containers D->E F Store in Designated Area E->F G Schedule EHS Pickup F->G H Proper Disposal by Certified Vendor G->H

Procedural Flow for Safe Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.